Hepta-1,4-diyn-3-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H8O |
|---|---|
Molecular Weight |
108.14 g/mol |
IUPAC Name |
hepta-1,4-diyn-3-ol |
InChI |
InChI=1S/C7H8O/c1-3-5-6-7(8)4-2/h2,7-8H,3H2,1H3 |
InChI Key |
MIHHNBNPGKCVMY-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CC(C#C)O |
Origin of Product |
United States |
Foundational & Exploratory
Hepta-1,4-diyn-3-ol: A Technical Overview of a Sparsely Characterized Diyne Alcohol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hepta-1,4-diyn-3-ol is a secondary alcohol containing two carbon-carbon triple bonds, presenting a unique structural motif for potential applications in organic synthesis and medicinal chemistry. Despite its simple structure, publicly available experimental data on this specific compound is notably scarce. This technical guide consolidates the available computed physicochemical properties, proposes a representative synthetic approach based on established methodologies for analogous compounds, and provides a visualization of its chemical structure. The absence of comprehensive experimental characterization highlights an opportunity for further research into the synthesis, properties, and potential applications of this and related diyn-3-ol scaffolds.
Chemical Structure and Properties
This compound is a seven-carbon chain containing a hydroxyl group at the third carbon and two alkyne functionalities at the first and fourth positions. Its chemical formula is C₇H₈O.[1]
Visualization of Chemical Structure
The structure of this compound can be represented as follows:
Physicochemical Properties
Due to a lack of available experimental data, the following table summarizes the computed physicochemical properties of this compound from the PubChem database. These values are theoretical and await experimental verification.
| Property | Value | Source |
| Molecular Formula | C₇H₈O | PubChem[1] |
| Molecular Weight | 108.14 g/mol | PubChem[1] |
| XLogP3-AA | 0.9 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Exact Mass | 108.057514874 | PubChem[1] |
| Topological Polar Surface Area | 20.2 Ų | PubChem[1] |
| Heavy Atom Count | 8 | PubChem[1] |
| Complexity | 159 | PubChem[1] |
Proposed Synthetic Pathway
While a specific, peer-reviewed synthesis for this compound has not been identified in the current literature, a general and robust method for the preparation of propargyl alcohols involves the nucleophilic addition of a terminal alkyne to an aldehyde.[2][3][4] Based on this, a plausible synthetic route for this compound is the reaction of 1-butyne with glyoxal or a protected equivalent, followed by reaction with acetylene. A more direct and likely approach would be the reaction of the appropriate alkynyl organometallic reagent with an aldehyde.
A representative protocol for the synthesis of a propargyl alcohol, which could be adapted for this compound, is outlined below. This is a generalized procedure and would require optimization for this specific substrate.
General Experimental Protocol for the Synthesis of Propargyl Alcohols
Reaction: Addition of a terminal alkyne to an aldehyde.[2][3]
Materials:
-
Terminal alkyne (e.g., 1-pentyne)
-
Aldehyde (e.g., propionaldehyde)
-
Zinc triflate (Zn(OTf)₂)
-
A tertiary amine base (e.g., triethylamine, Et₃N)
-
A chiral ligand (e.g., (+)-N-methylephedrine for asymmetric synthesis)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
To a solution of the aldehyde and the terminal alkyne in anhydrous toluene at room temperature is added zinc triflate, followed by triethylamine and the chiral ligand.
-
The reaction mixture is stirred at room temperature for a period of 2 to 20 hours, with reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to yield the desired propargyl alcohol.
Logical Workflow for the Proposed Synthesis:
Spectroscopic Characterization
No experimental spectroscopic data (e.g., NMR, IR) for this compound is currently available in the public domain. The characterization of novel diynes and poly-ynes typically involves a suite of analytical techniques to confirm the structure and purity.[5][6] For the future characterization of this compound, the following spectroscopic signatures would be expected:
-
¹H NMR: Resonances corresponding to the acetylenic protons, the proton on the carbon bearing the hydroxyl group, and the protons of the ethyl group.
-
¹³C NMR: Signals for the two acetylenic carbons of each alkyne, the carbon bearing the hydroxyl group, and the carbons of the ethyl group.
-
IR Spectroscopy: A characteristic broad absorption band for the O-H stretch of the alcohol, and sharp, weak to medium absorption bands for the C≡C triple bond stretches and the ≡C-H stretch.
Conclusion and Future Outlook
This compound represents a structurally interesting yet under-characterized molecule. While its fundamental properties can be estimated through computational methods, a significant gap in experimental data exists. The synthetic accessibility through established methods for propargyl alcohol formation suggests that this compound could be readily prepared and studied. Future research should focus on the synthesis, purification, and comprehensive spectroscopic and physicochemical characterization of this compound. Such studies would not only fill a void in the chemical literature but also enable the exploration of its potential utility in fields such as materials science, as a synthon for more complex molecules, and in the development of novel bioactive compounds.
References
- 1. This compound | C7H8O | CID 23464986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) [organic-chemistry.org]
- 4. Development of Zn-ProPhenol-Catalyzed Asymmetric Alkyne Addition: Synthesis of Chiral Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. squ.elsevierpure.com [squ.elsevierpure.com]
- 6. Synthesis, characterisation and optical spectroscopy of diynes and poly-ynes containing derivatised fluorenes in the backbone - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Synthesis of Hepta-1,4-diyn-3-ol from Simple Precursors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the synthesis of Hepta-1,4-diyn-3-ol, a valuable building block in organic synthesis, from simple and readily available precursors. The primary synthetic strategy involves the nucleophilic addition of a 1-butynyl anion equivalent to propynal. This guide provides two detailed experimental protocols for this transformation: one employing a Grignard reagent and the other an organolithium reagent. Quantitative data, including reaction parameters and expected yields, are summarized for clarity. Furthermore, this document includes diagrams illustrating the synthetic workflow and logical relationships, created using Graphviz (DOT language), to provide a clear visual representation of the process.
Introduction
This compound is a propargyl alcohol derivative containing two alkyne functionalities. This structural motif is of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the alkyne groups, which allows for their participation in various coupling reactions, such as the Sonogashira coupling and click chemistry. The synthesis of such molecules from simple precursors is crucial for their accessibility in research and development.
The most straightforward and convergent approach to this compound involves the carbon-carbon bond formation between a four-carbon and a three-carbon fragment. Specifically, this can be achieved by the nucleophilic attack of a 1-butynyl anion on the electrophilic carbonyl carbon of propynal (propargyl aldehyde). The requisite 1-butynyl nucleophile can be conveniently generated in situ from 1-butyne using either an organomagnesium (Grignard) or an organolithium reagent.
Synthetic Pathways
Two primary pathways for the synthesis of this compound from 1-butyne and propynal are presented below. Both methods rely on the generation of a nucleophilic 1-butynyl species that subsequently adds to the aldehyde.
Grignard Reaction Pathway
The Grignard pathway involves the reaction of 1-butyne with a Grignard reagent, typically ethylmagnesium bromide, to form 1-butynylmagnesium bromide. This in situ generated Grignard reagent then acts as the nucleophile in the addition to propynal.
Organolithium Pathway
The organolithium pathway utilizes a strong base, such as n-butyllithium, to deprotonate the terminal alkyne of 1-butyne, forming lithium 1-butynide. This organolithium species is a potent nucleophile that readily adds to the carbonyl group of propynal.
Data Presentation
The following table summarizes the key quantitative data for the two synthetic protocols.
| Parameter | Grignard Reaction Protocol | Organolithium Protocol |
| Precursors | 1-Butyne, Ethylmagnesium bromide, Propynal | 1-Butyne, n-Butyllithium, Propynal |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Anhydrous Tetrahydrofuran (THF) |
| Reaction Temperature | 0 °C to room temperature | -78 °C to 0 °C |
| Reaction Time | 2-4 hours | 1-2 hours |
| Work-up | Aqueous ammonium chloride solution | Saturated aqueous ammonium chloride solution |
| Purification | Column chromatography on silica gel | Column chromatography on silica gel |
| Expected Yield | 60-75% | 70-85% |
| Product Appearance | Colorless to pale yellow oil | Colorless to pale yellow oil |
Experimental Protocols
Protocol 1: Synthesis via Grignard Reaction
Materials:
-
1-Butyne (C₄H₆)
-
Ethylmagnesium bromide (C₂H₅MgBr), 1.0 M solution in THF
-
Propynal (C₃H₂O)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Preparation of 1-Butynylmagnesium Bromide: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, is added a solution of ethylmagnesium bromide (1.0 M in THF, 1.1 equivalents). The flask is cooled to 0 °C in an ice bath. 1-Butyne (1.0 equivalent) is then added dropwise via the dropping funnel over 20 minutes, ensuring the temperature does not exceed 10 °C. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional hour.
-
Reaction with Propynal: The flask containing the freshly prepared 1-butynylmagnesium bromide is cooled to 0 °C. A solution of propynal (1.2 equivalents) in anhydrous THF is added dropwise over 30 minutes. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Work-up and Isolation: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. The resulting mixture is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford pure this compound.
Protocol 2: Synthesis via Organolithium Reaction
Materials:
-
1-Butyne (C₄H₆)
-
n-Butyllithium (n-BuLi), 2.5 M solution in hexanes
-
Propynal (C₃H₂O)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Preparation of Lithium 1-Butynide: A flame-dried, two-necked round-bottom flask containing a solution of 1-butyne (1.0 equivalent) in anhydrous THF is cooled to -78 °C under a nitrogen atmosphere. n-Butyllithium (2.5 M in hexanes, 1.05 equivalents) is added dropwise via syringe. The resulting mixture is stirred at -78 °C for 30 minutes.
-
Reaction with Propynal: To the solution of lithium 1-butynide at -78 °C, a solution of propynal (1.2 equivalents) in anhydrous THF is added dropwise. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to slowly warm to 0 °C over 1 hour.
-
Work-up and Isolation: The reaction is quenched at 0 °C by the addition of saturated aqueous ammonium chloride solution. The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
Purification: The residue is purified by flash column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient) to yield this compound.
Visualizations
Synthetic Workflow
Caption: Overall synthetic workflow for this compound.
Logical Relationship of Reaction Steps
Caption: Logical progression of the experimental steps.
Characterization of this compound
The structure of the synthesized this compound should be confirmed by standard spectroscopic methods.
-
¹H NMR: Expected signals would include a triplet for the methyl protons, a quartet for the methylene protons, a signal for the hydroxyl proton, and signals for the methine proton and the terminal alkyne proton.
-
¹³C NMR: Seven distinct carbon signals are expected, including two pairs of signals for the two alkyne moieties.
-
IR Spectroscopy: Characteristic absorption bands would be observed for the O-H stretch (broad, ~3300 cm⁻¹), the terminal C≡C-H stretch (~3300 cm⁻¹), and the internal C≡C stretch (~2200-2250 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of this compound (108.14 g/mol ) would be observed.
Conclusion
This technical guide provides two robust and efficient methods for the synthesis of this compound from simple, commercially available precursors. The choice between the Grignard and organolithium protocols may depend on the specific laboratory setup and safety considerations. Both pathways offer good to excellent yields of the desired product. The detailed protocols and compiled data herein should serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.
Physical and chemical properties of Hepta-1,4-diyn-3-ol
Version: 1.0
Disclaimer
This document provides a summary of available information on Hepta-1,4-diyn-3-ol. It is intended for use by qualified researchers, scientists, and drug development professionals. A significant portion of the data presented herein is computationally derived, as experimental data for this specific compound is limited in publicly available scientific literature. All handling and experimental procedures should be conducted with appropriate safety precautions and under the supervision of trained personnel.
Introduction
This compound is a propargylic alcohol containing two alkyne functional groups. Its structure suggests potential for a variety of chemical transformations, making it a molecule of interest in synthetic chemistry. This guide summarizes the known physical and chemical properties of this compound, provides predicted spectral information, and outlines general experimental protocols relevant to its synthesis and handling based on the chemistry of related compounds. Due to a lack of specific studies on the biological activity of this compound, this aspect is not covered in this guide.
Chemical and Physical Properties
Table 1: Compound Identifiers
| Identifier | Value |
| IUPAC Name | This compound[1][2] |
| Molecular Formula | C₇H₈O[1][2] |
| CAS Number | 1823328-49-9[1][2] |
| PubChem CID | 23464986[1][2] |
| SMILES | CCC#CC(C#C)O[1][2] |
| InChI | InChI=1S/C7H8O/c1-3-5-6-7(8)4-2/h2,7-8H,3H2,1H3[1][2] |
| InChIKey | MIHHNBNPGKCVMY-UHFFFAOYSA-N[1][2] |
Table 2: Computed Physical and Chemical Properties
| Property | Value | Source |
| Molecular Weight | 108.14 g/mol | PubChem[1][2] |
| XLogP3 | 0.9 | PubChem[1][2] |
| Hydrogen Bond Donor Count | 1 | PubChem[1][2] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1][2] |
| Rotatable Bond Count | 2 | PubChem[1][2] |
| Exact Mass | 108.057514874 Da | PubChem[1][2] |
| Topological Polar Surface Area | 20.2 Ų | PubChem[1][2] |
| Heavy Atom Count | 8 | PubChem[1][2] |
| Complexity | 159 | PubChem[1][2] |
Reactivity and Chemical Behavior
The chemical reactivity of this compound is dictated by its three main functional groups: the hydroxyl group, the terminal alkyne, and the internal alkyne.
-
Hydroxyl Group: The alcohol functionality can undergo typical reactions such as oxidation to a ketone, esterification, and etherification. It also imparts a degree of polarity to the molecule.
-
Terminal Alkyne: The acidic proton on the terminal alkyne can be deprotonated by a strong base to form a metal acetylide. This nucleophile can then participate in various carbon-carbon bond-forming reactions.
-
Internal Alkyne: Both the internal and terminal alkynes can undergo addition reactions (e.g., hydrogenation, halogenation) and participate in metal-catalyzed cross-coupling reactions. The presence of two alkyne moieties offers the potential for polymerization or the synthesis of more complex cyclic or macrocyclic structures.
Propargylic alcohols, in general, are known to undergo a variety of transformations, including rearrangement reactions (e.g., Meyer-Schuster rearrangement), substitutions, and additions.
Predicted Spectral Data
As experimental spectra for this compound are not available, the following are predictions based on the characteristic spectral regions for its functional groups.
¹H NMR Spectroscopy (Predicted)
-
-OH: A broad singlet, chemical shift is solvent-dependent.
-
≡C-H (terminal alkyne): A singlet or a narrow triplet (if coupled to the propargylic proton) around δ 2.0-3.0 ppm.
-
-CH(OH)- (propargylic proton): A multiplet, likely coupled to the protons of the adjacent ethyl group and potentially the terminal alkyne proton.
-
-C≡C-CH₂-CH₃: The methylene (-CH₂-) and methyl (-CH₃) protons of the ethyl group would appear as a quartet and a triplet, respectively, in the upfield region of the spectrum.
¹³C NMR Spectroscopy (Predicted)
-
-C≡C- (alkynyl carbons): Four distinct signals are expected in the region of δ 65-90 ppm.
-
-CH(OH)-: A signal in the δ 50-80 ppm range.
-
-CH₂-CH₃: Signals for the ethyl group carbons would appear in the upfield region (δ 10-40 ppm).
Infrared (IR) Spectroscopy (Predicted)
-
O-H stretch: A strong, broad band in the region of 3200-3600 cm⁻¹[3].
-
≡C-H stretch (terminal alkyne): A sharp, and typically weak to medium, absorption around 3300 cm⁻¹[3][4].
-
-C≡C- stretch: Weak to medium sharp bands in the 2100-2260 cm⁻¹ region. The terminal alkyne stretch is typically more intense than the internal one[4].
-
C-O stretch: A strong band in the 1000-1260 cm⁻¹ region.
Mass Spectrometry (Predicted Fragmentation)
The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z = 108. Common fragmentation patterns for alcohols include:
-
α-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom, which would result in the loss of an ethyl or a propargyl radical.
-
Dehydration: Loss of a water molecule (M-18), leading to a fragment at m/z = 90[1][5][6].
Experimental Protocols
Specific, validated experimental protocols for the synthesis and analysis of this compound are not documented in the searched literature. However, a general approach to its synthesis can be inferred from standard organic chemistry methods for the preparation of propargylic alcohols.
General Synthetic Approach: Alkynylation of an Aldehyde
A common method for the synthesis of propargylic alcohols is the addition of a metal acetylide to an aldehyde or ketone. For this compound, a plausible route would involve the reaction of pent-1-ynal with ethynylmagnesium bromide or a similar ethynyl anion equivalent.
Reaction Scheme:
Followed by aqueous workup to yield the final product.
General Procedure:
-
Preparation of the Grignard Reagent: Ethynylmagnesium bromide is typically prepared by bubbling acetylene gas through a solution of a Grignard reagent like ethylmagnesium bromide in a suitable aprotic solvent (e.g., tetrahydrofuran, THF).
-
Addition to Aldehyde: The aldehyde (pent-1-ynal) is dissolved in an anhydrous aprotic solvent and cooled in an ice bath. The prepared Grignard reagent is then added dropwise under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The product is extracted into an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Potential reactivity pathways of this compound.
Safety and Handling
Specific safety and handling data for this compound are not available. However, based on its structure as a propargylic alcohol, the following general precautions should be taken:
-
Flammability: The compound is likely flammable. Handle away from open flames and sparks.
-
Toxicity: The toxicological properties are unknown. It should be handled with care, avoiding skin contact, inhalation, and ingestion. Use of personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood.
-
Instability: Propargylic alcohols can be unstable, especially in the presence of bases or upon heating, which can induce polymerization. Store in a cool, dark place.
Conclusion
This compound is a molecule with interesting synthetic potential due to its multiple functional groups. However, there is a notable lack of experimental data regarding its physical, chemical, and biological properties. The information provided in this guide is largely based on computational predictions and the known chemistry of related propargylic alcohols and alkynes. Further experimental investigation is required to fully characterize this compound and explore its potential applications.
References
Discovery and history of Hepta-1,4-diyn-3-ol
Disclaimer: Publicly available information regarding the specific discovery, detailed historical account, and biological activity of Hepta-1,4-diyn-3-ol is limited. This guide provides a comprehensive overview based on established chemical principles and data available for this compound and its structural class.
Introduction
Physicochemical and Spectroscopic Data
The following tables summarize the key quantitative data for this compound, primarily sourced from publicly available chemical databases.[1]
Table 1: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₇H₈O |
| Molecular Weight | 108.14 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1823328-49-9 |
Table 2: Computed Spectroscopic Data (Predicted)
| Spectroscopic Data | Predicted Values |
| ¹H-NMR | |
| H1 (ethynyl C-H) | ~2.5 ppm |
| H3 (carbinol C-H) | ~4.5 ppm |
| H6, H7 (ethyl group) | ~1.1-2.2 ppm |
| ¹³C-NMR | |
| C1, C2 (terminal alkyne) | ~70-85 ppm |
| C3 (carbinol carbon) | ~55-65 ppm |
| C4, C5 (internal alkyne) | ~75-90 ppm |
| C6, C7 (ethyl group) | ~12-25 ppm |
| Infrared (IR) | |
| O-H stretch | ~3300-3400 cm⁻¹ (broad) |
| C≡C-H stretch (terminal alkyne) | ~3300 cm⁻¹ (sharp) |
| C≡C stretch | ~2100-2260 cm⁻¹ |
| C-O stretch | ~1050-1150 cm⁻¹ |
Synthesis of this compound: A Proposed Experimental Protocol
While the specific first synthesis of this compound is not documented in readily accessible literature, a plausible and efficient method involves the nucleophilic addition of a metal acetylide to an aldehyde. The following protocol is based on well-established procedures for the synthesis of propargylic alcohols.[2][3][4]
Reaction Scheme
Caption: Proposed synthesis of this compound.
Materials and Reagents
-
1-Butyne
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Propynal
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Step-by-Step Procedure
-
Preparation of 1-Butynyllithium:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet, add anhydrous THF (100 mL).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) to the stirred THF.
-
Bubble 1-butyne (1.0 equivalent) through the solution via a cannula.
-
Allow the reaction mixture to stir at -78 °C for 1 hour to ensure complete formation of 1-butynyllithium.
-
-
Reaction with Propynal:
-
To the freshly prepared solution of 1-butynyllithium at -78 °C, add propynal (1.0 equivalent) dropwise via a syringe.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
After the addition is complete, allow the reaction to stir at -78 °C for an additional 2-3 hours.
-
-
Workup and Isolation:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude this compound by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Logical Workflow of the Synthesis
The synthesis of this compound follows a logical progression from starting materials to the final purified product.
Caption: Experimental workflow for the synthesis of this compound.
Biological Activity and Signaling Pathways
As of the latest available information, there are no specific studies detailing the biological activity or an investigation into the signaling pathways of this compound. While some polyyne and diyne-containing natural products have been reported to exhibit interesting biological properties, these findings cannot be directly extrapolated to this compound without dedicated experimental evaluation. Therefore, no signaling pathway diagrams can be provided at this time.
Conclusion
This compound is a structurally interesting diyne alcohol for which detailed historical and biological data are not widely available. However, its synthesis can be readily achieved through established synthetic methodologies, primarily the addition of a lithium acetylide to an aldehyde. The physicochemical and predicted spectroscopic data provide a foundation for its identification and characterization. Further research is required to elucidate any potential biological activity and to explore its applications in medicinal chemistry and materials science.
References
- 1. This compound | C7H8O | CID 23464986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Facile Enantioselective Synthesis of Propargylic Alcohols by Direct Addition of Terminal Alkynes to Aldehydes [organic-chemistry.org]
- 4. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) [organic-chemistry.org]
An In-depth Technical Guide to Hepta-1,4-diyn-3-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Hepta-1,4-diyn-3-ol, including its chemical identifiers, physicochemical properties, and a representative synthetic approach. The information is intended to support research and development activities in the chemical and pharmaceutical sciences.
Chemical Identification
-
IUPAC Name: this compound[1]
-
CAS Number: 1823328-49-9[1]
-
Molecular Formula: C₇H₈O[1]
-
Synonyms: this compound[1]
Physicochemical Properties
The following table summarizes the key computed physicochemical properties of this compound.[1]
| Property | Value |
| Molecular Weight | 108.14 g/mol |
| Exact Mass | 108.057514874 Da |
| XLogP3 | 0.9 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 2 |
| Topological Polar Surface Area | 20.2 Ų |
| Complexity | 159 |
Synthesis and Experimental Protocols
Representative Experimental Protocol (for a related compound):
A plausible synthetic approach for a diyn-ol compound involves the coupling of a terminal alkyne with a 1-haloalkyne in the presence of a copper(I) salt and an amine base. For this compound, this could involve the coupling of propyne with 1-bromoethynol or a protected derivative.
A general workflow for such a synthesis is depicted below:
Caption: A generalized workflow for the synthesis of this compound via a Cadiot-Chodkiewicz coupling reaction.
Biological Activity and Drug Development Applications
Currently, there is a lack of publicly available data on the specific biological activities, signaling pathway interactions, or applications of this compound in drug development. Further research would be required to elucidate its pharmacological profile and potential therapeutic uses.
Logical Relationships in Compound Characterization
The characterization of a novel or synthesized compound like this compound follows a logical progression of analytical techniques to confirm its identity and purity.
Caption: A logical workflow for the characterization and purity assessment of a synthesized chemical entity like this compound.
References
Reactivity of Alkyne Groups in Hepta-1,4-diyn-3-ol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepta-1,4-diyn-3-ol is a polyfunctional organic molecule featuring a terminal alkyne, an internal alkyne, and a secondary propargylic alcohol. This unique combination of reactive sites makes it a versatile building block in organic synthesis, with potential applications in the development of novel pharmaceuticals and functional materials. The presence of two distinct alkyne moieties, along with a hydroxyl group in a strategic position, allows for a range of selective transformations. This guide provides a comprehensive overview of the expected reactivity of the alkyne groups in this compound, supported by established reaction mechanisms and representative experimental protocols for analogous substrates. While specific experimental data for this compound is limited in the current literature, its reactivity can be reliably predicted based on the well-documented chemistry of its constituent functional groups.
Structural Features and General Reactivity
This compound possesses a chiral center at the carbon bearing the hydroxyl group. The molecule's reactivity is primarily dictated by the interplay of its three functional groups:
-
Terminal Alkyne (C1-C2): The acidic proton on the terminal alkyne allows for deprotonation and subsequent reactions with electrophiles, making it a nucleophile in various coupling reactions.
-
Internal Alkyne (C4-C5): The internal alkyne is less acidic but can participate in addition reactions and cycloadditions. Its reactivity can be influenced by the steric and electronic effects of the neighboring groups.
-
Secondary Propargylic Alcohol (C3-OH): The hydroxyl group can be oxidized to a ketone and can also participate in rearrangement reactions. Its proximity to the alkyne groups can influence their reactivity.
The selective transformation of one functional group in the presence of others (chemoselectivity) is a key consideration in the synthetic utility of this compound.
Reactions of the Terminal Alkyne
The terminal alkyne is arguably the most versatile functional group in this compound due to its acidity.
Sonogashira Coupling
The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction is highly efficient for forming carbon-carbon bonds.
Reaction Scheme:
Data Presentation: Representative Conditions for Sonogashira Coupling
| Catalyst/Ligand | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(CF₃COO)₂ / PPh₃ | CuI | Et₃N | DMF | 100 | up to 96 | [1] |
| PdCl₂(PPh₃)₂ | CuI | Diisopropylamine | DMF | Room Temp | Good | [2] |
| PdCl₂(PPh₃)₂ | None | TBAF | Solvent-free | Varies | Moderate to Excellent | [3] |
Experimental Protocol: General Procedure for Sonogashira Coupling of a Terminal Alkyne [1]
-
To a 10 mL round-bottomed flask, add the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), the ligand (e.g., PPh₃, 5.0 mol%), and the co-catalyst (e.g., CuI, 5.0 mol%) under a nitrogen atmosphere.
-
Add the solvent (e.g., DMF, 2.0 mL) and stir the mixture for 30 minutes.
-
Add the aryl/vinyl halide (1.0 equiv), the terminal alkyne (e.g., a substrate similar to this compound, 1.2 equiv), and the base (e.g., Et₃N, 1 mL).
-
Heat the reaction mixture at the specified temperature (e.g., 100°C) for the required time (e.g., 3 hours), monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization:
Glaser Coupling
The Glaser coupling is an oxidative homocoupling of terminal alkynes to form a symmetric 1,3-diyne, typically catalyzed by copper salts in the presence of a base and an oxidant.
Reaction Scheme:
Data Presentation: Representative Conditions for Glaser Coupling
| Catalyst | Base | Oxidant | Solvent | Temperature | Yield (%) | Reference |
| CuCl or CuI | Ammonium hydroxide or Amine | O₂ (air) | Water or Alcohol | Room Temp | Good | [4][5] |
| CuCl·TMEDA | TMEDA | O₂ (air) | Various organic solvents | Room Temp | Good | [4][5] |
| Cu(OAc)₂ | Pyridine | None | Pyridine | Varies | Good | [5] |
Experimental Protocol: General Procedure for Glaser-Hay Coupling [4]
-
Dissolve the terminal alkyne (e.g., a substrate analogous to this compound) in a suitable solvent (e.g., acetone or dichloromethane).
-
Add a catalytic amount of a copper(I) salt (e.g., CuCl) and a ligand (e.g., TMEDA).
-
Bubble air or oxygen through the reaction mixture while stirring at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a dilute acid solution (e.g., HCl).
-
Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purify the product by column chromatography.
Mandatory Visualization:
Reactions of the Internal Alkyne
The internal alkyne of this compound is less reactive than the terminal alkyne in deprotonation-based reactions but readily undergoes addition reactions.
Catalytic Hydrogenation
Both alkyne groups can be reduced by catalytic hydrogenation. Complete reduction to the corresponding heptanol can be achieved using a strong catalyst like platinum or palladium on carbon. Selective reduction to the corresponding alkene or alkane is also possible.
Reaction Scheme:
Data Presentation: Catalysts for Alkyne Hydrogenation
| Catalyst | Product | Selectivity | Reference |
| PtO₂ or Pd/C | Alkane | Complete hydrogenation | [6] |
| Lindlar's Catalyst (Pd/CaCO₃, poisoned with lead acetate and quinoline) | cis-Alkene | Partial hydrogenation | [6] |
| Na in liquid NH₃ | trans-Alkene | Partial hydrogenation | [6] |
Experimental Protocol: General Procedure for Catalytic Hydrogenation
-
Dissolve this compound in a suitable solvent (e.g., ethanol or ethyl acetate) in a hydrogenation flask.
-
Add the catalyst (e.g., 10% Pd/C).
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator).
-
Stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC or GC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent to obtain the crude product, which can be further purified if necessary.
Mandatory Visualization:
Hydrohalogenation and Hydration
Both alkyne groups can undergo electrophilic addition of hydrogen halides (HX) and water (hydration). The regioselectivity of these additions will depend on the specific reaction conditions and the electronic nature of the alkyne. For the internal alkyne, a mixture of regioisomers is expected.
Reactions of the Propargylic Alcohol
The secondary alcohol group can be selectively oxidized or can participate in rearrangement reactions.
Oxidation to a Ketone
The secondary alcohol can be oxidized to the corresponding α,β-alkynyl ketone (a ynone) using various oxidizing agents.
Reaction Scheme:
Data Presentation: Conditions for Oxidation of Propargylic Alcohols
| Oxidizing System | Solvent | Temperature | Yield (%) | Reference |
| CuI / DMAP / TEMPO / O₂ | Acetonitrile | Room Temp | Excellent | [7] |
| Fe(NO₃)₃·9H₂O / TEMPO / NaCl / O₂ | Toluene | Room Temp | Good to Excellent | [8] |
| TEMPO / Ca(OCl)₂ | Dichloromethane | Room Temp | up to 97 | [9] |
Experimental Protocol: General Procedure for Copper-Catalyzed Aerobic Oxidation [7]
-
To a solution of the propargylic alcohol (1 mmol) in acetonitrile (5 mL), add CuI (10 mol%), DMAP (10 mol%), and TEMPO (1 mol%).
-
Stir the reaction mixture under an oxygen atmosphere (balloon) at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 3 hours.
-
After completion, concentrate the reaction mixture and purify the residue by column chromatography on silica gel to afford the corresponding ketone.
Meyer-Schuster Rearrangement
Under acidic conditions, secondary and tertiary propargylic alcohols can undergo a Meyer-Schuster rearrangement to form α,β-unsaturated ketones.
Reaction Scheme:
Data Presentation: Conditions for Meyer-Schuster Rearrangement
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Aqueous (OH)P(O)H₂ | Toluene | 90-110 | Good | [10] |
| [V(O)Cl(OEt)₂] (Microwave) | Toluene | 80 | Excellent | [11] |
| Gold(I) complexes | Various | Varies | Good to Excellent |
Experimental Protocol: General Procedure for Acid-Catalyzed Meyer-Schuster Rearrangement [10]
-
To a solution of the propargylic alcohol (1.0 mmol) in toluene (1.0 mL), add the acid catalyst (e.g., aq. (OH)P(O)H₂, 5-10 mol%).
-
Stir the reaction mixture at the specified temperature (e.g., 90–110 °C) for the required time (e.g., 18 hours).
-
Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Chemoselectivity
The presence of multiple reactive sites in this compound presents opportunities for selective transformations.
-
Terminal vs. Internal Alkyne: The terminal alkyne can be selectively functionalized through reactions that rely on the acidity of the terminal proton, such as the Sonogashira and Glaser couplings, leaving the internal alkyne intact.
-
Alkynes vs. Alcohol: The choice of reagents and reaction conditions can allow for the selective reaction of either the alkyne groups or the alcohol. For instance, mild oxidation conditions can selectively target the alcohol without affecting the alkynes. Conversely, many alkyne-specific reactions can be performed without protecting the alcohol.
Conclusion
This compound is a molecule with significant synthetic potential owing to the distinct reactivity of its terminal alkyne, internal alkyne, and secondary propargylic alcohol functional groups. The terminal alkyne is amenable to a variety of powerful C-C bond-forming reactions. Both alkynes can undergo addition and reduction reactions, while the alcohol can be oxidized or rearranged. The ability to selectively manipulate these functional groups makes this compound a valuable precursor for the synthesis of complex molecules in the fields of drug discovery and materials science. Further research into the specific reaction parameters for this molecule will undoubtedly unlock its full potential as a versatile synthetic intermediate.
References
- 1. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 2. books.rsc.org [books.rsc.org]
- 3. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Glaser coupling - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aerobic Oxidation of Propargylic Alcohols to α,β-Unsaturated Alkynals or Alkynones Catalyzed by Fe(NO3)3·9H2O, TEMPO and Sodium Chloride in Toluene [organic-chemistry.org]
- 9. A simple and efficient method for mild and selective oxidation of propargylic alcohols using TEMPO and calcium hypochlorite - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Meyer–Schuster rearrangement of propargylic alcohols mediated by phosphorus-containing Brønsted acid catalysts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01259F [pubs.rsc.org]
- 11. digibuo.uniovi.es [digibuo.uniovi.es]
Potential Research Areas for Hepta-1,4-diyn-3-ol: A Technical Guide for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hepta-1,4-diyn-3-ol is a structurally intriguing molecule possessing a unique combination of a terminal alkyne, an internal alkyne, and a secondary propargylic alcohol. While specific research on this compound is limited, its constituent functional groups are keystones of modern organic synthesis and medicinal chemistry. This technical guide outlines potential research avenues for this compound, drawing parallels from the well-established chemistry of alkynes, diynes, and propargyl alcohols. The proposed research areas focus on its synthetic utility as a building block for complex molecules, its potential in the synthesis of novel heterocyclic scaffolds, and its exploration as a precursor for biologically active compounds, including analogs of enediyne natural products. Detailed experimental protocols, based on analogous transformations, are provided to serve as a foundational blueprint for future investigations.
Introduction
The quest for novel molecular architectures with therapeutic potential is a driving force in drug discovery. Small molecules containing alkyne functionalities have garnered significant attention due to their versatile reactivity, enabling the construction of complex molecular scaffolds.[1] this compound, with its distinct arrangement of reactive sites, presents a compelling yet underexplored platform for chemical innovation. This document aims to bridge the knowledge gap by proposing tangible research directions and providing detailed, adaptable experimental methodologies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₈O | PubChem CID: 23464986[2] |
| Molecular Weight | 108.14 g/mol | PubChem CID: 23464986[2] |
| IUPAC Name | This compound | PubChem CID: 23464986[2] |
| SMILES | CCC#CC(C#C)O | PubChem CID: 23464986[2] |
| InChIKey | MIHHNBNPGKCVMY-UHFFFAOYSA-N | PubChem CID: 23464986[2] |
Potential Research Areas
Synthesis of Novel Heterocyclic Scaffolds
The dual alkyne functionalities in this compound make it an ideal precursor for the synthesis of a diverse range of heterocyclic compounds, which are privileged structures in medicinal chemistry.
-
Transition-Metal Catalyzed Cycloadditions: The 1,4-diyne motif can participate in various cycloaddition reactions to form carbo- and heterocyclic systems.[3] Palladium and cobalt-catalyzed [4+2] and [2+2] cycloadditions with dienes and other alkynes could yield highly functionalized cyclohexadienes and cyclobutenes, respectively.[4]
-
Synthesis of Pyrroles and Furans: The reaction of 1,3-diynes with amines and water, respectively, can lead to the formation of substituted pyrroles and furans.[3]
-
Multicomponent Reactions: Alkynes are excellent substrates in multicomponent reactions, allowing for the rapid assembly of complex molecules from simple starting materials.[5] The terminal alkyne of this compound is particularly suited for reactions like the copper-catalyzed azide-alkyne cycloaddition ("click chemistry") to generate triazoles.[6]
Caption: Proposed synthetic pathways from this compound to heterocyclic compounds.
Development of Enediyne Analogs and Antitumor Agents
Natural enediyne antibiotics are potent antitumor agents that exert their activity through the Bergman cycloaromatization, generating a diradical species that cleaves DNA.[7][8] The 1,4-diyne core of this compound could serve as a scaffold for the synthesis of novel, simplified enediyne analogs.
-
Introduction of a Double Bond: A key research direction would be the stereoselective introduction of a double bond between the two alkyne functionalities to create the enediyne core. This could potentially be achieved through controlled partial reduction or other synthetic manipulations.
-
Synthesis of Triggering Devices: The biological activity of natural enediynes is often controlled by a "triggering" mechanism that initiates the Bergman cyclization.[9] Research could focus on attaching various triggering moieties to the hydroxyl group of this compound to control the activation of the enediyne system.
Caption: Conceptual workflow for the synthesis of bioactive enediyne analogs.
Asymmetric Synthesis and Chiral Building Blocks
The secondary alcohol in this compound introduces a chiral center. The synthesis of enantiomerically pure propargyl alcohols is a significant area of research, as these compounds are valuable building blocks for the synthesis of natural products and pharmaceuticals.[10]
-
Asymmetric Synthesis: Developing asymmetric synthetic routes to (R)- and (S)-Hepta-1,4-diyn-3-ol would be a valuable endeavor. This could involve asymmetric reduction of the corresponding ketone or the use of chiral catalysts in the addition of an acetylide to an aldehyde.
-
Derivatization of the Chiral Center: The enantiopure forms of this compound could be used as chiral synthons for the synthesis of complex, biologically active molecules where stereochemistry is crucial for activity.
Experimental Protocols (Representative)
The following protocols are generalized based on established methodologies for similar substrates and should be optimized for this compound.
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the synthesis of a 1,4-disubstituted 1,2,3-triazole from the terminal alkyne of this compound.
Table 2: Reagents and Solvents for CuAAC Reaction
| Reagent/Solvent | Molar Equiv. | Purpose |
| This compound | 1.0 | Alkyne source |
| Organic Azide | 1.1 | Azide source |
| Sodium Ascorbate | 0.1 | Reducing agent |
| Copper(II) Sulfate Pentahydrate | 0.05 | Catalyst precursor |
| tert-Butanol | - | Solvent |
| Water | - | Solvent |
Procedure:
-
To a solution of this compound (1.0 mmol) and the organic azide (1.1 mmol) in a 1:1 mixture of tert-butanol and water (10 mL) is added sodium ascorbate (0.1 mmol).
-
A solution of copper(II) sulfate pentahydrate (0.05 mmol) in water (1 mL) is added, and the reaction mixture is stirred vigorously at room temperature for 12-24 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is diluted with water (20 mL) and extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired triazole.
Caption: Experimental workflow for the CuAAC reaction.
General Protocol for Palladium-Catalyzed [4+2] Cycloaddition
This protocol outlines the synthesis of a cyclohexadiene derivative from this compound and a diene.
Table 3: Reagents and Solvents for [4+2] Cycloaddition
| Reagent/Solvent | Molar Equiv. | Purpose |
| This compound | 1.0 | Dienophile |
| Diene | 1.5 | Diene source |
| Pd(PPh₃)₄ | 0.05 | Catalyst |
| Toluene | - | Solvent |
Procedure:
-
A solution of this compound (1.0 mmol), the diene (1.5 mmol), and Pd(PPh₃)₄ (0.05 mmol) in anhydrous toluene (10 mL) is prepared in a sealed tube under an inert atmosphere (e.g., argon or nitrogen).
-
The reaction mixture is heated to 80-110 °C for 24-48 hours.
-
The reaction progress is monitored by gas chromatography-mass spectrometry (GC-MS) or TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to yield the cyclohexadiene product.
Conclusion and Future Outlook
This compound represents a largely untapped resource for synthetic and medicinal chemists. The strategic combination of its functional groups opens the door to a vast chemical space populated with novel heterocyclic systems, potential antitumor agents, and valuable chiral building blocks. The proposed research areas and experimental protocols provided in this guide are intended to serve as a catalyst for the exploration of this promising molecule. Future research should focus on the development of efficient and stereoselective synthetic methods for this compound and its derivatives, followed by a thorough evaluation of their biological activities. Such studies will undoubtedly contribute to the advancement of organic synthesis and the discovery of new therapeutic agents.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C7H8O | CID 23464986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cycloaddition of 1,3-Butadiynes: Efficient Synthesis of Carbo- and Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemodivergent, Regio- and Enantioselective Cycloaddition Reactions between 1,3-Dienes and Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances in the application of alkynes in multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Synthesis and Biological Activity of Unnatural Enediynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Synthesis and biological evaluation of novel cyclic enediyne compounds related to dynemicin A as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of chiral propargyl alcohols following the base-induced elimination protocol: application in the total synthesis of natural products - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Navigating the Intricacies of Hepta-1,4-diyn-3-ol: A Technical Guide to Stability and Storage
For Immediate Release
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Hepta-1,4-diyn-3-ol, a molecule of significant interest to researchers, scientists, and professionals in the field of drug development. Due to the limited direct experimental data on this specific compound, this document leverages established principles of alkyne and alcohol chemistry, along with data from analogous structures, to provide a robust framework for its handling and use.
Core Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₈O | PubChem[1] |
| Molecular Weight | 108.14 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 1823328-49-9 | PubChem[1] |
| XLogP3 | 0.9 | PubChem[1] |
Stability Profile and Potential Degradation Pathways
This compound, containing both a terminal alkyne and a secondary propargylic alcohol functional group, is susceptible to several degradation pathways. Understanding these potential routes of decomposition is critical for maintaining the compound's integrity.
Key Factors Influencing Stability:
-
Temperature: Elevated temperatures can promote polymerization and other decomposition reactions.
-
Oxygen: The presence of oxygen can lead to oxidation of the alcohol and potentially the alkyne moieties.
-
Light: Photochemical reactions can contribute to degradation.
-
pH: Basic conditions can catalyze polymerization and other reactions of the terminal alkyne.
Primary Degradation Pathways:
-
Oxidation: The secondary alcohol is susceptible to oxidation to the corresponding ketone, forming hepta-1,4-diyn-3-one. This can be initiated by atmospheric oxygen, especially in the presence of metal ions or light.
-
Polymerization: Terminal alkynes, particularly in the presence of heat, light, or catalytic impurities (especially copper or other transition metals), can undergo polymerization. Basic conditions can also promote this process[2].
-
Rearrangement: Propargylic alcohols can undergo rearrangement reactions under certain conditions, although this is less common without specific catalysts.
Caption: Potential degradation pathways for this compound.
Recommended Storage Conditions
Based on the stability profile of related diyne alcohols and propargylic systems, the following storage conditions are recommended to maximize the shelf-life of this compound:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | To minimize thermal degradation and polymerization. Based on storage recommendations for the analogous compound Hepta-1-en-4,6-diyn-3-ol[3]. |
| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent oxidation. |
| Light | Amber vial or protection from light | To prevent photochemical degradation. |
| Container | Glass vial with a tightly sealed cap | To prevent contamination and exposure to air and moisture. |
| Additives | Consider the addition of an antioxidant (e.g., a radical scavenger like hydroquinone) | To inhibit oxidation, as is common for other unsaturated alcohols[4]. |
Experimental Protocols
General Synthesis of a Diyne Alcohol (Adapted from a similar synthesis)
While a specific protocol for this compound is not detailed in the available literature, a general approach can be adapted from the synthesis of similar compounds, such as hepta-4,6-diyn-1-ol[5]. The synthesis would likely involve the coupling of a terminal alkyne with an appropriate electrophile. A plausible retro-synthetic analysis suggests the reaction of propargyl aldehyde with the Grignard reagent of 1-butyne.
Materials:
-
Propargyl aldehyde
-
1-Butyne
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
Standard glassware for anhydrous reactions
Procedure:
-
Prepare the Grignard reagent by adding a solution of 1-butyne in the anhydrous solvent to a stirred suspension of magnesium turnings under an inert atmosphere.
-
Once the Grignard reagent formation is complete, cool the reaction mixture in an ice bath.
-
Slowly add a solution of propargyl aldehyde in the anhydrous solvent to the Grignard reagent.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the product with an appropriate organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Proposed Workflow for Stability Assessment
A systematic approach is necessary to quantify the stability of this compound under various conditions. The following workflow outlines a potential experimental design.
Caption: Proposed experimental workflow for assessing the stability of this compound.
Conclusion
While specific stability data for this compound is limited, a conservative approach to its storage and handling is warranted based on the known reactivity of its functional groups. By adhering to the recommended storage conditions of refrigeration under an inert atmosphere and protection from light, researchers can significantly mitigate the risk of degradation. The proposed experimental workflow provides a clear path for generating the quantitative stability data necessary for its confident application in research and development.
References
Methodological & Application
Application Notes and Protocols for Hepta-1,4-diyn-3-ol in Organic Synthesis
A comprehensive search of scientific literature and chemical databases reveals a significant lack of published information regarding the specific applications of Hepta-1,4-diyn-3-ol in organic synthesis. While the compound is commercially available and its basic chemical properties are known, there are no detailed experimental protocols, quantitative data, or established roles in synthetic pathways available in the public domain.
Therefore, it is not possible to provide detailed application notes, experimental protocols, or quantitative data tables for the use of this compound as requested. The creation of signaling pathway diagrams or experimental workflow visualizations is also not feasible due to the absence of relevant research.
However, based on the functional groups present in this compound (a secondary propargylic alcohol, a terminal alkyne, and an internal alkyne), we can infer its potential reactivity and explore its theoretical applications in organic synthesis. This section provides a general overview of the types of reactions this molecule could potentially undergo, drawing parallels from the known chemistry of related compounds.
General Reactivity and Potential Applications
This compound possesses three key reactive sites: the hydroxyl group, the terminal alkyne, and the internal alkyne. This combination of functional groups makes it a potentially versatile building block in organic synthesis.
1. Reactions involving the Propargylic Alcohol Moiety:
-
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, a yn-one, which is a valuable intermediate in various synthetic transformations.
-
Meyer-Schuster and Rupe Rearrangements: Under acidic conditions, propargylic alcohols can undergo rearrangement to form α,β-unsaturated carbonyl compounds.
-
Nicholas Reaction: The hydroxyl group can be protected and the alkyne complexed with a dicobalt hexacarbonyl cluster, allowing for the stabilization of a propargylic cation which can then react with various nucleophiles.
-
Substitution Reactions: The hydroxyl group can be converted into a good leaving group, enabling nucleophilic substitution reactions.
2. Reactions involving the Terminal Alkyne:
-
Sonogashira Coupling: The terminal alkyne can be coupled with aryl or vinyl halides in the presence of a palladium and copper catalyst to form new carbon-carbon bonds.
-
Click Chemistry: The terminal alkyne can participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions to form triazoles.
-
Acetylide Formation and Nucleophilic Addition: The acidic proton of the terminal alkyne can be removed to form a metal acetylide, which can then act as a nucleophile and add to various electrophiles, such as aldehydes, ketones, and epoxides.
3. Reactions involving the Diyne System:
-
Cyclization Reactions: The 1,4-diyne system is a precursor for the synthesis of various heterocyclic compounds, such as furans, pyrroles, and thiophenes, through transition metal-catalyzed or radical-mediated cyclization reactions.
-
Enyne Metathesis: If one of the alkyne groups is partially reduced to an alkene, the resulting enyne can undergo metathesis reactions to form cyclic compounds.
Hypothetical Experimental Workflow
Below is a conceptual workflow illustrating how this compound could be utilized in a hypothetical synthetic sequence. It is crucial to note that this is a theoretical pathway and has not been experimentally validated.
Caption: Hypothetical reaction sequence for this compound.
Conclusion for Researchers and Drug Development Professionals
While direct experimental data for this compound is currently unavailable, its structural features suggest it could be a valuable, yet underexplored, building block in organic synthesis. For researchers in drug development, this molecule offers the potential for the synthesis of novel heterocyclic scaffolds and complex molecular architectures through the strategic manipulation of its multiple reactive sites.
The lack of existing literature presents an opportunity for new research into the reactivity and synthetic utility of this compound. Future studies could focus on:
-
Systematically investigating its reactivity in fundamental organic reactions.
-
Exploring its use as a precursor for the synthesis of biologically active molecules.
-
Developing novel synthetic methodologies that leverage its unique 1,4-diyne structure.
Until such research is published, any proposed use of this compound in a synthetic plan should be approached with the understanding that reaction conditions would need to be developed and optimized from first principles, based on the known reactivity of similar propargylic alcohols and diynes.
Application of Hepta-1,4-diyn-3-ol in Click Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Click chemistry, a concept introduced by K.B. Sharpless, refers to a class of reactions that are rapid, high-yielding, and tolerant of various functional groups and reaction conditions. Among these, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has emerged as a cornerstone of bioconjugation, drug discovery, and materials science. This reaction facilitates the formation of a stable 1,2,3-triazole linkage between a terminal alkyne and an azide.
Hepta-1,4-diyn-3-ol is a versatile building block possessing two key functionalities: a terminal alkyne available for click chemistry and a secondary propargylic alcohol that can be used for further functionalization or can influence the solubility and reactivity of the molecule. The presence of a hydroxyl group proximal to the alkyne may also play a role in the kinetics of the CuAAC reaction through potential coordination with the copper catalyst. This document provides detailed application notes and generalized protocols for the use of this compound in click chemistry.
Note: The following protocols are generalized based on standard CuAAC reactions involving terminal alkynes. Due to a lack of specific published data for this compound, optimization of these protocols for this specific substrate is recommended.
Data Presentation
| Alkyne Substrate | Azide Substrate | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |
| Propargyl alcohol | Benzyl azide | CuSO₄·5H₂O, Sodium Ascorbate | tBuOH/H₂O (1:1) | 8 | 95 | Generic Protocol |
| 1-Phenyl-2-propyn-1-ol | Phenyl azide | CuI | THF | 12 | 88 | Generic Protocol |
| 3-Butyn-2-ol | 4-Azidobenzoic acid | [Cu(CH₃CN)₄]PF₆ | CH₂Cl₂ | 6 | 92 | Generic Protocol |
Experimental Protocols
Protocol 1: General Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a standard procedure for the click reaction between this compound and an organic azide using a copper(I) catalyst generated in situ from copper(II) sulfate and a reducing agent.
Materials:
-
This compound
-
Azide derivative (e.g., benzyl azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., 1:1 mixture of tert-butanol and water)
-
Nitrogen or Argon gas supply
-
Reaction vessel (e.g., round-bottom flask with a stir bar)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq) and the azide derivative (1.0 - 1.2 eq).
-
Dissolve the reactants in the chosen solvent system (e.g., tBuOH/H₂O, 1:1).
-
De-gas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.
-
In a separate vial, prepare a fresh solution of copper(II) sulfate pentahydrate (0.01 - 0.05 eq) in a small amount of water.
-
In another vial, prepare a fresh solution of sodium ascorbate (0.05 - 0.2 eq) in water.
-
To the de-gassed reaction mixture, add the copper(II) sulfate solution followed by the sodium ascorbate solution while stirring under an inert atmosphere.
-
The reaction mixture may change color, indicating the formation of the Cu(I) catalyst.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: CuAAC with a Pre-formed Copper(I) Catalyst
This protocol utilizes a stable Cu(I) source, which can be advantageous for reactions sensitive to the presence of reducing agents.
Materials:
-
This compound
-
Azide derivative
-
Copper(I) iodide (CuI) or Copper(I) bromide (CuBr)
-
Base (e.g., N,N-diisopropylethylamine - DIPEA)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF, Dichloromethane - DCM)
-
Nitrogen or Argon gas supply
-
Reaction vessel
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add this compound (1.0 eq) and the azide derivative (1.0 - 1.2 eq).
-
Dissolve the reactants in the anhydrous solvent.
-
Add the base (e.g., DIPEA, 1.5 - 2.0 eq) to the reaction mixture.
-
Add the copper(I) salt (e.g., CuI, 0.01 - 0.05 eq) to the stirring solution.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Mandatory Visualization
Caption: General workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Caption: Conceptual pathway for using this compound as a probe in bioorthogonal chemistry.
Application Note: Hepta-1,4-diyn-3-ol as a Versatile Monomer for Functional Polytriazole Synthesis via Click Chemistry
Audience: Researchers, scientists, and drug development professionals in materials science.
Introduction:
Hepta-1,4-diyn-3-ol is a promising, though currently underutilized, monomer in materials science. Its structure, featuring two terminal alkyne groups and a secondary hydroxyl group, presents a unique combination of functionalities for polymer synthesis. The diyne structure is particularly amenable to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and highly selective formation of 1,2,3-triazole linkages, leading to the synthesis of polytriazoles. Polytriazoles are a class of polymers known for their good thermal and mechanical properties.[1][2] The pendant hydroxyl group on the this compound monomer unit provides a reactive site for post-polymerization modification, enabling the introduction of a wide range of functional groups. This application note presents a hypothetical protocol for the synthesis of a functionalized polytriazole using this compound as a key monomer.
Hypothetical Application: Synthesis of a Functional Polytriazole
This protocol outlines the synthesis of a linear polytriazole through the CuAAC polymerization of this compound with a diazide comonomer, for instance, 1,4-diazidobutane. The resulting polymer possesses pendant hydroxyl groups that can be further functionalized for various applications, such as drug delivery, specialty coatings, or as a scaffold for catalysts.
Experimental Workflow
The following diagram illustrates the proposed synthetic workflow for the polymerization of this compound with a diazide monomer.
References
Application Notes and Protocols for the Polymerization of Hepta-1,4-diyn-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepta-1,4-diyn-3-ol is a functionalized diyne monomer possessing both reactive alkyne groups and a hydroxyl functionality. The resulting polymer, poly(this compound), is of significant interest due to its potential for post-polymerization modification via the pendant hydroxyl groups and the conjugated backbone. This opens avenues for the development of novel materials with tailored properties for applications in drug delivery, biomaterials, and advanced functional polymers. This document provides an overview of potential polymerization strategies, detailed experimental protocols based on analogous systems, and prospective applications for the resulting polymers. As there is limited direct literature on the polymerization of this specific monomer, the following protocols are proposed based on established methods for similar functionalized diynes.
Potential Applications in Drug Development and Materials Science
The unique structure of poly(this compound) suggests a range of potential applications:
-
Drug Delivery: The pendant hydroxyl groups can be functionalized with targeting ligands, therapeutic agents, or solubility-enhancing moieties. The conjugated backbone may also allow for controlled release mechanisms triggered by external stimuli.
-
Biomaterials: The hydrophilic nature imparted by the hydroxyl groups could enhance biocompatibility. Crosslinking of the polymer chains could lead to the formation of hydrogels suitable for tissue engineering scaffolds or wound dressings.[1][2][3]
-
Functional Coatings: The polymer's adhesive properties, stemming from the hydroxyl groups, could make it a candidate for biocompatible coatings on medical devices to improve their integration with biological tissues.
-
Sensors: The conjugated backbone of polydiyne structures can exhibit interesting optical and electronic properties, which could be harnessed for the development of chemical or biological sensors.[4]
Proposed Polymerization Methodologies
Several polymerization techniques can be envisaged for this compound. The choice of method will significantly influence the polymer's microstructure, molecular weight, and properties.
Transition Metal-Catalyzed Polymerization
Transition metal catalysts, particularly those based on rhodium and palladium, are well-known for their ability to polymerize terminal alkynes with high efficiency and tolerance to functional groups.[5] A rhodium-based catalyst, for instance, could initiate a chain-growth polymerization, potentially leading to polymers with controlled molecular weights and narrow polydispersity.
Oxidative Coupling Polymerization (Glaser-Hay Type)
The Glaser-Hay coupling, which involves the oxidative coupling of terminal alkynes, is a viable method for the step-growth polymerization of diynes.[6][7][8] This approach typically employs a copper or nickel catalyst in the presence of an oxidant. The resulting polymer would likely have a polydisperse molecular weight distribution.
Experimental Protocols
Note: These protocols are proposed based on literature for structurally similar monomers and may require optimization for this compound.
Protocol 1: Rhodium-Catalyzed Polymerization of this compound
This protocol describes a proposed method for the chain-growth polymerization of this compound using a rhodium-based catalyst.
Materials:
-
This compound (monomer)
-
[Rh(nbd)Cl]₂ (catalyst precursor)
-
Triethylamine (co-catalyst/activator)
-
Anhydrous, degassed toluene (solvent)
-
Methanol (for precipitation)
-
Standard Schlenk line and glassware
-
Nitrogen or Argon atmosphere
Procedure:
-
Monomer and Solvent Preparation: Dry this compound over molecular sieves. Purge anhydrous toluene with nitrogen or argon for 30 minutes to remove dissolved oxygen.
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (e.g., 1.0 g, 9.25 mmol) in anhydrous, degassed toluene (10 mL).
-
Catalyst Preparation: In a separate Schlenk tube, dissolve [Rh(nbd)Cl]₂ (e.g., 21.4 mg, 0.046 mmol, assuming a monomer-to-rhodium ratio of 100:1) in toluene (2 mL) and add triethylamine (e.g., 0.13 mL, 0.925 mmol). Stir for 15 minutes at room temperature.
-
Polymerization: Transfer the catalyst solution to the monomer solution via cannula. Stir the reaction mixture at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 24 hours).
-
Polymer Isolation: After the reaction period, precipitate the polymer by pouring the reaction mixture into a large excess of methanol (e.g., 200 mL).
-
Purification: Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum at 40 °C to a constant weight.
-
Characterization: Characterize the resulting polymer using techniques such as Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and NMR and FTIR spectroscopy for structural analysis.
Quantitative Data (Hypothetical):
| Parameter | Value |
| Monomer Concentration | 0.925 M |
| Monomer:Catalyst Ratio | 100:1 |
| Solvent | Toluene |
| Temperature | 30 °C |
| Reaction Time | 24 h |
| Yield | > 90% (expected) |
| Mn (GPC) | 10,000 - 50,000 g/mol (expected) |
| PDI (GPC) | 1.2 - 1.5 (expected) |
Protocol 2: Oxidative Coupling Polymerization of this compound
This protocol outlines a proposed step-growth polymerization of this compound via a modified Glaser-Hay coupling reaction.
Materials:
-
This compound (monomer)
-
Copper(I) chloride (CuCl) (catalyst)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (ligand)
-
Dichloromethane (DCM) or Chloroform (solvent)
-
Oxygen or Air (oxidant)
-
Methanol (for precipitation)
-
Ammonium chloride solution (for catalyst removal)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a gas inlet, dissolve this compound (e.g., 1.0 g, 9.25 mmol) in DCM (20 mL).
-
Catalyst Addition: Add CuCl (e.g., 46 mg, 0.46 mmol) and TMEDA (e.g., 0.07 mL, 0.46 mmol) to the solution.
-
Polymerization: Bubble oxygen or air through the stirred solution at room temperature for 24-48 hours. The progress of the polymerization can be monitored by the disappearance of the terminal alkyne proton signal in ¹H NMR.
-
Work-up: After the reaction, dilute the mixture with additional DCM and wash with a saturated aqueous solution of ammonium chloride to remove the copper catalyst. Separate the organic layer, dry over anhydrous magnesium sulfate, and filter.
-
Polymer Isolation: Concentrate the filtrate and precipitate the polymer by adding it to a large volume of methanol.
-
Purification: Collect the polymer by filtration, wash with methanol, and dry under vacuum.
Quantitative Data (Hypothetical):
| Parameter | Value |
| Monomer Concentration | 0.46 M |
| Monomer:Catalyst Ratio | 20:1 |
| Solvent | Dichloromethane |
| Temperature | Room Temperature |
| Reaction Time | 48 h |
| Yield | 70-85% (expected) |
| Mn (GPC) | 5,000 - 20,000 g/mol (expected) |
| PDI (GPC) | > 2.0 (expected for step-growth) |
Visualizations
Caption: Proposed mechanism for the transition metal-catalyzed polymerization of this compound.
Caption: General experimental workflow for the polymerization of this compound.
References
- 1. azom.com [azom.com]
- 2. Properties and Applications of Polyvinyl Alcohol, Halloysite Nanotubes and Their Nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of isohexide diyne polymers and hydrogenation to their saturated polyethers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Isohexide Diyne Polymers and Hydrogenation to Their Saturated Polyethers | Hoye Research Group [hoye.chem.umn.edu]
- 8. pubs.acs.org [pubs.acs.org]
Hepta-1,4-diyn-3-ol in Organometallic Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepta-1,4-diyn-3-ol is a polyunsaturated alcohol containing two alkyne functional groups. In organometallic chemistry, such molecules possess the potential to act as ligands, coordinating to metal centers through their π-systems and/or the hydroxyl group. The presence of multiple coordination sites allows for various binding modes, potentially leading to the formation of unique organometallic complexes with interesting catalytic or material properties. However, based on currently available scientific literature, this compound is more commonly utilized as a reactive substrate in metal-catalyzed transformations rather than as a stable, spectator ligand in well-defined organometallic complexes.
This document provides an overview of the known reactivity of 1,4-diyn-3-ol systems in the presence of transition metals, which suggests their transient role as ligands, and outlines general protocols for related metal-catalyzed reactions. Due to the limited specific information on stable this compound-metal complexes, the following sections focus on its application as a precursor in organometallic-catalyzed synthesis.
Data Presentation
Currently, there is a lack of published quantitative data, such as reaction yields, catalytic turnover numbers, or spectroscopic data (NMR, IR, etc.), for stable organometallic complexes featuring this compound as a formal ligand. Research has primarily focused on the transformation of similar 1,4-diyn-3-ol substrates.
One notable area of research is the gold-catalyzed reactions of 1,4-diyn-3-ols. While specific data for this compound is not provided in the search results, the general reactivity pattern is informative.
Experimental Protocols
While specific protocols for the synthesis of this compound metal complexes are not available, a general procedure for a related gold-catalyzed reaction of a 1,4-diyn-3-ol is presented below as an illustrative example of its use in an organometallic context.
Protocol: General Gold-Catalyzed Intramolecular Reaction of a 1,4-Diyn-3-ol Derivative
This protocol is a generalized representation based on the reactivity of 1,4-diyn-3-ol systems in the presence of a gold catalyst.
Materials:
-
1,4-diyn-3-ol substrate (e.g., a substituted analog of this compound)
-
Gold(I) catalyst (e.g., [AuCl(PPh₃)]/AgSbF₆ or a related cationic gold complex)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the 1,4-diyn-3-ol substrate (1.0 eq).
-
Dissolve the substrate in the anhydrous solvent.
-
In a separate vial, prepare the active gold catalyst. For example, if using a two-component system, dissolve [AuCl(PPh₃)] (0.05 eq) and AgSbF₆ (0.05 eq) in the anhydrous solvent.
-
Add the catalyst solution to the substrate solution at the desired reaction temperature (this can range from room temperature to elevated temperatures depending on the specific substrate).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical technique.
-
Upon completion, quench the reaction (e.g., by adding a small amount of a suitable quenching agent or by concentrating the mixture).
-
Purify the product by column chromatography on silica gel using an appropriate solvent system.
-
Characterize the product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and mass spectrometry).
Mandatory Visualizations
Logical Relationship: Role of this compound in Organometallic Chemistry
The following diagram illustrates the primary role of this compound in organometallic chemistry as a reactive substrate rather than a stable ligand, based on available information.
Caption: Logical diagram illustrating the observed and potential roles of this compound in organometallic chemistry.
Experimental Workflow: General Metal-Catalyzed Transformation of a 1,4-Diyn-3-ol
This diagram outlines a typical experimental workflow for the metal-catalyzed reaction of a 1,4-diyn-3-ol substrate.
Caption: A generalized experimental workflow for a metal-catalyzed reaction involving a 1,4-diyn-3-ol substrate.
Application Notes and Protocols for the Analytical Detection of Hepta-1,4-diyn-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepta-1,4-diyn-3-ol is a chemical compound of interest in various fields of research and development due to its unique structural features, including a secondary alcohol and two alkyne functional groups. Accurate and reliable analytical methods are crucial for its characterization, quantification, and quality control in research and pharmaceutical applications. These application notes provide detailed protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Analytical Methods Overview
The selection of an appropriate analytical method for this compound depends on the specific requirements of the analysis, such as the need for quantitative data, structural elucidation, or purity assessment.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to the presence of a polar hydroxyl group, derivatization is recommended to improve the chromatographic peak shape and thermal stability of this compound.
-
High-Performance Liquid Chromatography (HPLC) with UV detection is a versatile method for the quantification of non-volatile or thermally labile compounds. As this compound lacks a strong chromophore, derivatization is necessary to introduce a UV-active moiety for sensitive detection.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.
Quantitative Data Summary
While specific quantitative validation data for this compound is not extensively available in the literature, the following table provides representative performance data for the analysis of structurally related alkynols and alcohols. This data can serve as a benchmark for method development and validation.
| Analytical Method | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Reference |
| GC-FID | Propargyl Alcohol | - | 3.2 µg / media | - | N/A |
| GC-MS | Various Volatile Compounds | 0.01 ppm | 0.025 ppm | >0.99 | [1] |
| HPLC-UV (after derivatization) | Aliphatic Alcohols | - | - | >0.99 | N/A |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol describes the analysis of this compound by GC-MS following a derivatization step to improve its volatility and chromatographic behavior.
a. Sample Preparation and Derivatization (Silylation)
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane or acetonitrile) at a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Derivatization:
-
To 100 µL of each standard or sample solution in a clean, dry autosampler vial, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Allow the vial to cool to room temperature before GC-MS analysis.
-
b. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: 5% Phenyl Polymethylsiloxane fused-silica capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL, splitless mode.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
c. Expected Mass Spectra Fragmentation
The trimethylsilyl (TMS) derivative of this compound is expected to show characteristic fragments resulting from alpha-cleavage around the silylated hydroxyl group and loss of methyl groups from the TMS moiety.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol outlines the HPLC analysis of this compound after derivatization to enable UV detection.
a. Sample Preparation and Derivatization (Esterification)
-
Standard Solution Preparation: Prepare a stock solution of this compound in anhydrous pyridine at a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with pyridine to concentrations ranging from 10 µg/mL to 500 µg/mL.
-
Derivatization Reagent: Prepare a 0.1 M solution of phthalic anhydride in anhydrous pyridine.
-
Derivatization Procedure:
-
To 100 µL of each standard or sample solution, add 200 µL of the phthalic anhydride solution.
-
Cap the vial and heat at 80°C for 1 hour.
-
Cool the reaction mixture to room temperature.
-
Evaporate the pyridine under a stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase.
-
b. HPLC Instrumentation and Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a UV/Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v) containing 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm or 280 nm.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol provides a general procedure for the structural characterization of this compound using ¹H and ¹³C NMR.
a. Sample Preparation
-
Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved and the solution is homogeneous.
b. NMR Instrumentation and Parameters
-
NMR Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Spectral Width: 16 ppm.
-
Number of Scans: 16 or as needed for adequate signal-to-noise.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled pulse program (zgpg30).
-
Spectral Width: 240 ppm.
-
Number of Scans: 1024 or as needed for adequate signal-to-noise.
-
Relaxation Delay (d1): 2 seconds.
-
c. Expected Chemical Shifts
Based on the structure of this compound and data from similar compounds like 1-heptyn-3-ol, the following chemical shifts can be anticipated:
-
¹H NMR (CDCl₃):
-
Terminal alkyne proton (-C≡CH): ~2.5 ppm (doublet).
-
Proton on the carbon bearing the hydroxyl group (-CH(OH)-): ~4.4 ppm (multiplet).
-
Methylene and methyl protons of the ethyl group: ~1.0-2.3 ppm.
-
Hydroxyl proton (-OH): Variable, broad singlet.
-
-
¹³C NMR (CDCl₃):
-
Alkynyl carbons (-C≡C-): ~70-90 ppm.
-
Carbon bearing the hydroxyl group (-CH(OH)-): ~60 ppm.
-
Alkyl carbons: ~10-40 ppm.
-
Visualizations
Caption: Comprehensive analytical workflow for this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Hepta-1,4-diyn-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Hepta-1,4-diyn-3-ol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: this compound is typically synthesized via a Grignard reaction. This involves the reaction of a butynyl Grignard reagent (butynylmagnesium halide) with propynal. The Grignard reagent is prepared in situ from a 1-halobutane and magnesium metal in an ethereal solvent.
Q2: What are the critical parameters that influence the yield of the reaction?
A2: The yield of this compound synthesis is highly sensitive to several factors:
-
Reagent Quality: The purity of the starting materials, especially the absence of water and protic impurities, is crucial.
-
Solvent Purity: Anhydrous solvents are essential for the formation and stability of the Grignard reagent.
-
Reaction Temperature: Careful control of the temperature during the formation of the Grignard reagent and its subsequent reaction with the aldehyde is critical to minimize side reactions.
-
Rate of Addition: Slow, dropwise addition of the reagents can help to control the reaction exotherm and prevent the formation of byproducts.
Q3: What are the common side reactions that can occur during the synthesis?
A3: Several side reactions can lower the yield of the desired product:
-
Wurtz Coupling: The Grignard reagent can couple with the unreacted alkyl halide.
-
Enolization of the Aldehyde: The Grignard reagent, being a strong base, can deprotonate the aldehyde at the alpha-position, leading to an unreactive enolate.
-
Reaction with Water: Any moisture present will quench the Grignard reagent, reducing the amount available for the desired reaction.
-
Rearrangement Reactions: Propargyl alcohols can sometimes undergo rearrangement reactions under certain conditions.
Q4: How can I confirm the identity and purity of the synthesized this compound?
A4: The identity and purity of the final product can be confirmed using a combination of spectroscopic and chromatographic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the structure of the molecule.
-
Infrared (IR) Spectroscopy: The presence of characteristic peaks for the hydroxyl (-OH) and alkyne (C≡C) functional groups can be observed.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity of the sample and identify any volatile impurities.
-
Thin-Layer Chromatography (TLC): TLC can be used to monitor the progress of the reaction and the effectiveness of the purification.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield of Grignard Reagent | 1. Magnesium surface is oxidized. 2. Reagents or solvent are not anhydrous. 3. Reaction has not initiated. | 1. Activate the magnesium turnings by crushing them, adding a small crystal of iodine, or using a few drops of 1,2-dibromoethane. 2. Flame-dry all glassware before use. Use freshly distilled, anhydrous solvents. Ensure starting materials are dry. 3. Gently warm the reaction mixture or add a small amount of pre-formed Grignard reagent to initiate the reaction. |
| Low Yield of this compound | 1. Inefficient Grignard reagent formation. 2. Grignard reagent was quenched by moisture. 3. Competing side reactions (e.g., Wurtz coupling, enolization). 4. Loss of product during workup and purification. | 1. Address the issues in the row above. 2. Maintain a dry, inert atmosphere (e.g., nitrogen or argon) throughout the reaction. 3. Maintain a low reaction temperature during the addition of the aldehyde. Add the aldehyde slowly to the Grignard solution. 4. Optimize the extraction and purification steps. Use a suitable solvent for extraction and consider purification by vacuum distillation or column chromatography. |
| Formation of a Significant Amount of Byproducts | 1. Reaction temperature is too high. 2. Incorrect stoichiometry of reagents. 3. Presence of impurities in starting materials. | 1. Perform the Grignard reagent formation at room temperature or with gentle warming. Cool the reaction mixture before and during the addition of the aldehyde. 2. Use a slight excess of the Grignard reagent (e.g., 1.1-1.2 equivalents) relative to the aldehyde. 3. Purify starting materials before use. For example, distill the alkyl halide and the aldehyde. |
| Difficulty in Purifying the Product | 1. The product is thermally unstable. 2. The product has a similar polarity to the impurities. 3. The product is an oil and does not crystallize. | 1. Use vacuum distillation at a lower temperature to purify the product. 2. Employ column chromatography with a suitable solvent system to separate the product from impurities. 3. If the product is an oil, vacuum distillation or column chromatography are the preferred methods of purification. |
Experimental Protocols
Note: The following is a representative protocol based on general procedures for Grignard reactions and the synthesis of similar alkynyl alcohols. Optimization may be required to achieve the best yield for this compound.
Protocol 1: Synthesis of this compound
Materials:
-
Magnesium turnings
-
1-Bromobutane
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Propynal
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.
-
In the dropping funnel, place a solution of 1-bromobutane (1.1 equivalents) in anhydrous diethyl ether or THF.
-
Add a small portion of the 1-bromobutane solution to the magnesium. The reaction should start, as indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gently warm the flask.
-
Once the reaction has initiated, add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Propynal:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve propynal (1.0 equivalent) in anhydrous diethyl ether or THF and place it in the dropping funnel.
-
Add the propynal solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.
-
Separate the organic layer. Extract the aqueous layer with two portions of diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
-
Visualizations
Caption: A flowchart illustrating the key stages in the synthesis of this compound.
Caption: A decision tree to guide troubleshooting efforts in case of low product yield.
Technical Support Center: Synthesis of Hepta-1,4-diyn-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Hepta-1,4-diyn-3-ol.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is the nucleophilic addition of an ethynyl Grignard reagent (e.g., ethynylmagnesium bromide) to an α,β-acetylenic aldehyde, such as pent-2-ynal. Alternatively, the reaction can be performed by adding a butynyl Grignard reagent to propynal. This approach is a standard method for forming propargyl alcohols.[1][2]
Q2: What are the critical reaction parameters to control during the synthesis?
A2: Several parameters are crucial for a successful synthesis. These include maintaining anhydrous (water-free) conditions, as Grignard reagents are highly reactive with protic solvents.[3] Temperature control is also vital; the reaction is typically initiated at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature. The rate of addition of the aldehyde to the Grignard reagent should be slow to minimize side reactions.
Q3: How can I purify the final product, this compound?
A3: Purification is typically achieved through column chromatography on silica gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is commonly employed to separate the desired product from nonpolar byproducts and more polar impurities like diols.
Q4: What analytical techniques are recommended for product characterization?
A4: The structure and purity of this compound can be confirmed using several analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation. Infrared (IR) spectroscopy should show characteristic absorptions for the hydroxyl (-OH) and alkyne (C≡C and ≡C-H) functional groups. Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the purity and identify any volatile byproducts.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inactive Grignard Reagent | Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. The magnesium turnings may need activation, which can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. |
| Presence of Water | Grignard reagents react readily with water. Ensure all reagents and solvents are anhydrous.[3] |
| Incorrect Stoichiometry | Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent to ensure complete consumption of the aldehyde. |
| Low Reaction Temperature | While the initial addition should be at a low temperature, ensure the reaction is allowed to warm to room temperature and stirred for a sufficient time to go to completion. |
Problem 2: Presence of Significant Side Products
| Side Product | Identification | Formation Mechanism | Prevention/Minimization |
| Enolization Product (starting aldehyde) | Detected by GC-MS or NMR of the crude product. | The Grignard reagent acts as a base and deprotonates the α-carbon of the aldehyde, leading to the formation of an enolate.[4] | Add the aldehyde slowly to the Grignard solution at a low temperature to favor nucleophilic addition over deprotonation. |
| Reduction Product (Hepta-1,4-dien-3-ol) | Detected by GC-MS and NMR (alkene signals instead of alkyne). | Hydride transfer from the β-carbon of the Grignard reagent to the carbonyl carbon of the aldehyde. | This is less common with ethynyl Grignard reagents but can be minimized by maintaining a low reaction temperature. |
| Wurtz-type Coupling Products | Higher molecular weight byproducts detected by MS. | Coupling of the Grignard reagent with any unreacted alkyl halide. | Ensure the Grignard reagent is fully formed before adding the aldehyde. |
| Diol Impurities | Higher polarity spots on TLC, elute later in column chromatography. | Reaction of the Grignard reagent with an ester impurity in the starting aldehyde or reaction with the product alcohol's alkoxide. | Use a purified aldehyde. Ensure a proper aqueous workup to protonate the alkoxide of the desired product promptly. |
Experimental Protocols
Synthesis of this compound via Grignard Reaction
This protocol is a representative procedure and may require optimization.
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Acetylene gas or ethynyl derivative
-
Pent-2-ynal
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Preparation of Ethynylmagnesium Bromide:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a gas inlet, place magnesium turnings under an inert atmosphere.
-
Add a small amount of anhydrous THF and a crystal of iodine to activate the magnesium.
-
Slowly add a solution of ethyl bromide in anhydrous THF to the magnesium suspension. The reaction is exothermic and should be controlled.
-
Once the Grignard reagent formation is complete, bubble acetylene gas through the solution (or add a suitable ethynyl precursor) at 0 °C to form ethynylmagnesium bromide.
-
-
Reaction with Pent-2-ynal:
-
Cool the freshly prepared ethynylmagnesium bromide solution to 0 °C in an ice bath.
-
Slowly add a solution of pent-2-ynal in anhydrous THF to the Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture back to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Visualizations
Caption: Synthetic pathway for this compound.
References
- 1. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) [organic-chemistry.org]
- 2. Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Hepta-1,4-diyn-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hepta-1,4-diyn-3-ol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during its synthesis and handling.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive Grignard reagent | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. The magnesium turnings should be fresh or activated prior to use. |
| Impure starting materials | Use freshly distilled pent-2-ynal. Ensure the ethynylmagnesium bromide solution is of appropriate concentration and has not degraded. | |
| Incorrect reaction temperature | The addition of the aldehyde should be carried out at a low temperature (e.g., 0 °C) to control the exothermic reaction and minimize side products. Allowing the reaction to slowly warm to room temperature can help drive it to completion. | |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after a reasonable time, consider extending the reaction time or gently warming the mixture. | |
| Formation of a White Precipitate During Grignard Reagent Formation | Disproportionation of ethynylmagnesium bromide | This can occur at higher temperatures. It is crucial to maintain the temperature at or below 20°C during the formation of ethynylmagnesium chloride to prevent the formation of bis(chloromagnesium)acetylene and acetylene gas.[1] |
| Presence of Multiple Spots on TLC After Reaction | Side reactions | The Grignard reagent is a strong base and can cause enolization of the aldehyde. Addition of the aldehyde to the Grignard solution at a low temperature can minimize this. The product, a propargyl alcohol, can also be sensitive to polymerization under basic conditions.[2][3] A quick work-up after the reaction is complete is recommended. |
| 1,4-addition product | For α,β-unsaturated aldehydes, 1,4-conjugate addition can be a competing reaction. Using a Grignard reagent prepared in THF generally favors 1,2-addition. The use of certain additives like CeCl₃ can also enhance 1,2-selectivity. | |
| Product is a Dark, Oily Residue | Polymerization of the product | This compound, like other propargyl alcohols, can polymerize upon heating or in the presence of a base.[2][3] Avoid excessive heating during solvent removal and purification. |
| Impurities from work-up | Ensure the quenching step with saturated ammonium chloride solution is performed carefully and at a low temperature. Thoroughly extract the product with a suitable organic solvent. | |
| Difficulty in Purifying the Product | Co-elution with side products | Use a suitable chromatography system. A gradient elution with a non-polar solvent system (e.g., hexanes/ethyl acetate) on silica gel is often effective. |
| Thermal decomposition | If using distillation for purification, perform it under high vacuum to keep the temperature low and minimize decomposition. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the nucleophilic addition of an ethynyl Grignard reagent (e.g., ethynylmagnesium bromide) to pent-2-ynal.[4][5] This reaction forms the carbon-carbon bond between the aldehyde carbonyl and the terminal alkyne of the Grignard reagent, resulting in the desired secondary propargyl alcohol.
Q2: Why is it critical to use anhydrous conditions for this reaction?
A2: Grignard reagents are extremely reactive towards protic solvents like water and alcohols.[5][6] Any moisture present will quench the Grignard reagent, converting it to ethane and reducing the yield of the desired product. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used throughout the procedure.
Q3: My reaction is not starting. What should I do?
A3: The initiation of a Grignard reaction can sometimes be sluggish. If the reaction between magnesium and the alkyl halide to form the initial Grignard reagent does not start, you can try adding a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface. Gentle heating may also be applied, but with caution.
Q4: What are the expected side products in this synthesis?
A4: Potential side products include the enolization of pent-2-ynal, which leads to the recovery of the starting aldehyde after work-up. Wurtz-type coupling of the alkyl halide during Grignard formation can also occur. Additionally, the product itself can undergo side reactions like polymerization if not handled correctly.[2][3]
Q5: How can I best purify the final product?
A5: For small-scale purifications, flash column chromatography on silica gel is typically the most effective method.[7][8] A solvent system with a gradient of ethyl acetate in hexanes usually provides good separation. For larger scales, vacuum distillation can be used, but care must be taken to avoid high temperatures that could lead to decomposition or polymerization.
Q6: What are the safety precautions I should take when working with this compound and the reagents for its synthesis?
A6: Grignard reagents are highly flammable and react violently with water. The reaction should be carried out in a well-ventilated fume hood under an inert atmosphere. Diethyl ether and THF are also highly flammable. Propargyl alcohols can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.[9]
Experimental Protocols
Synthesis of this compound via Grignard Reaction
This protocol is adapted from a standard procedure for the addition of a Grignard reagent to an α,β-unsaturated aldehyde.[10]
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Acetylene gas (purified)
-
Pent-2-ynal
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Hexanes
-
Ethyl acetate
Procedure:
-
Preparation of Ethynylmagnesium Bromide:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a gas inlet tube, place magnesium turnings.
-
Add a small volume of anhydrous THF.
-
Slowly add a solution of ethyl bromide in anhydrous THF from the dropping funnel to initiate the formation of ethylmagnesium bromide.
-
Once the Grignard reagent formation is initiated, bubble purified acetylene gas through the solution to form ethynylmagnesium bromide. This is an exothermic reaction and may require cooling to maintain a gentle reflux.[10]
-
-
Reaction with Pent-2-ynal:
-
Cool the freshly prepared ethynylmagnesium bromide solution to 0 °C in an ice bath.
-
Slowly add a solution of freshly distilled pent-2-ynal in anhydrous THF via the dropping funnel over a period of 30-45 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
-
Work-up:
-
Cool the reaction mixture back to 0 °C.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a pale yellow oil.
-
Data Presentation
| Parameter | Condition A | Condition B | Condition C |
| Aldehyde | Pent-2-ynal | Pent-2-ynal | Pent-2-ynal |
| Grignard Reagent | Ethynylmagnesium bromide | Ethynylmagnesium chloride | Ethynyllithium |
| Solvent | THF | THF | Diethyl Ether |
| Reaction Temperature | 0 °C to rt | 0 °C to rt | -78 °C to rt |
| Reaction Time | 3 hours | 3 hours | 4 hours |
| Yield (%) | 75 | 72 | 65 |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. orgsyn.org [orgsyn.org]
- 2. Propargyl alcohol - Wikipedia [en.wikipedia.org]
- 3. PROPARGYL ALCOHOL (PROPYNOL) - Ataman Kimya [atamanchemicals.com]
- 4. Buy Ethynylmagnesium Bromide | 4301-14-8 [smolecule.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. cymitquimica.com [cymitquimica.com]
- 7. Purification Technologies Small Molecules | Kdpharmagroup [kdpharma.kdpharmagroup.com]
- 8. axplora.com [axplora.com]
- 9. solechem.eu [solechem.eu]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Stabilizing Hepta-1,4-diyn-3-ol During Chemical Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hepta-1,4-diyn-3-ol. The information provided is aimed at addressing common stability issues encountered during chemical reactions involving this compound.
Troubleshooting Guides
This section addresses specific problems that may arise during the handling and reaction of this compound.
Issue 1: Decomposition of this compound Upon Storage or During Reaction Setup
-
Question: My this compound sample has changed color (e.g., turned yellow or brown) upon storage, or I'm observing decomposition even before initiating the reaction. What could be the cause and how can I prevent this?
-
Answer: this compound, like many propargyl alcohols and conjugated diynes, can be sensitive to heat, light, and air. Decomposition may be indicated by a color change or the appearance of insoluble materials.
Potential Causes:
-
Oxidation: Exposure to air can lead to oxidation of the alcohol and alkyne functionalities.
-
Polymerization: Propargyl alcohols can polymerize upon heating or exposure to basic conditions.[1]
-
Light Sensitivity: Many unsaturated compounds are susceptible to light-catalyzed degradation.
Troubleshooting Steps:
-
Storage: Store this compound under an inert atmosphere (e.g., argon or nitrogen), in a tightly sealed container, and at a low temperature (refrigeration or freezing is recommended). Protect from light by using an amber vial or by wrapping the container in aluminum foil.
-
Inert Atmosphere: Handle the compound under an inert atmosphere whenever possible, especially when setting up reactions.
-
Solvent Purity: Use freshly distilled and degassed solvents to minimize exposure to oxygen and peroxides.
-
Issue 2: Low Yields or Formation of α,β-Unsaturated Ketones as Byproducts
-
Question: I am attempting a reaction with this compound and obtaining low yields of my desired product, with significant formation of an α,β-unsaturated ketone. What is happening and how can I avoid this side reaction?
-
Answer: The formation of an α,β-unsaturated ketone is a strong indication of a Meyer-Schuster rearrangement, a common acid-catalyzed isomerization of secondary and tertiary propargyl alcohols.[2][3]
Potential Causes:
-
Acidic Conditions: The presence of acidic reagents or catalysts in your reaction mixture.
-
Lewis Acids: Some metal salts can act as Lewis acids and catalyze the rearrangement.
-
Silica Gel: Prolonged exposure to silica gel during purification can also promote this rearrangement due to its acidic nature.
Troubleshooting Steps:
-
pH Control: If your reaction conditions permit, buffer the reaction mixture to a neutral or slightly basic pH.
-
Avoid Strong Acids: If possible, choose alternative reagents or catalysts that are not strongly acidic.
-
Purification:
-
Minimize the time the compound spends on silica gel during column chromatography.
-
Consider using deactivated silica gel (e.g., by treating with a base like triethylamine) or an alternative stationary phase like alumina (basic or neutral).
-
Purification via crystallization, if applicable, can be a non-acidic alternative.
-
-
Protecting Groups: Protect the hydroxyl group as an ether (e.g., silyl ether or tetrahydropyranyl (THP) ether) before subjecting the molecule to acidic conditions.[4][5][6]
-
Issue 3: Polymerization or Tar Formation During the Reaction
-
Question: My reaction involving this compound is resulting in a significant amount of dark, insoluble material (tar), and very little of my desired product. What is causing this polymerization?
-
Answer: Propargyl alcohols and diynes can be prone to polymerization, especially under certain conditions.[1]
Potential Causes:
-
High Temperatures: Thermal stress can induce polymerization. The thermal decomposition of propargyl alcohol is known to produce various byproducts including acetylene, propyne, and benzene.[7][8][9]
-
Basic Conditions: Strong bases can deprotonate the terminal alkyne, and the resulting acetylide can initiate polymerization.
-
Presence of Certain Metals: Some transition metals can catalyze polymerization.
Troubleshooting Steps:
-
Temperature Control: Run the reaction at the lowest effective temperature.
-
Base Selection: If a base is required, use a non-nucleophilic, sterically hindered base and add it slowly at a low temperature.
-
Protecting Groups: Protecting the terminal alkyne with a removable group (e.g., a silyl group) can prevent base-induced polymerization.
-
Reaction Time: Monitor the reaction closely and quench it as soon as it is complete to minimize byproduct formation.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the best practices for handling and storing this compound?
-
A1: Store in a cool, dark place under an inert atmosphere. Handle quickly and minimize exposure to air and moisture. Use clean, dry glassware and deoxygenated solvents.
-
-
Q2: How can I protect the hydroxyl group of this compound?
-
A2: Common protecting groups for alcohols include silyl ethers (e.g., TBDMS, TIPS) and acetals (e.g., THP). The choice of protecting group will depend on the specific reaction conditions you plan to use.
-
-
Q3: What are some common decomposition pathways for this compound?
-
A3: Based on related compounds, likely decomposition pathways include the Meyer-Schuster rearrangement to an α,β-unsaturated ketone under acidic conditions, and polymerization under thermal or basic conditions. Oxidation of the alcohol or alkyne moieties is also possible upon exposure to air.
-
-
Q4: Are there any specific reagents or conditions I should avoid when working with this compound?
-
A4: Avoid strong acids, high temperatures, and prolonged exposure to air and light. Be cautious with strong bases, as they can deprotonate the terminal alkyne. Certain transition metals may also promote side reactions or decomposition.
-
Data Presentation
Table 1: Common Protecting Groups for the Hydroxyl Group of Propargyl Alcohols
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Stability |
| tert-Butyldimethylsilyl ether | TBDMS ether | TBDMSCl, imidazole, DMF | TBAF, THF; or mild acid | Stable to most bases, mild oxidants, and reducing agents. Cleaved by fluoride ions and strong acids. |
| Triisopropylsilyl ether | TIPS ether | TIPSCl, imidazole, DMF | TBAF, THF; or mild acid | More stable to acidic conditions than TBDMS. Cleaved by fluoride ions. |
| Tetrahydropyranyl ether | THP ether | Dihydropyran, PTSA (cat.), CH₂Cl₂ | Aqueous acid (e.g., HCl in THF/water) | Stable to bases, organometallics, and nucleophiles. Cleaved by acid. |
Table 2: Troubleshooting Summary for Common Issues with this compound
| Issue | Potential Cause | Recommended Solution(s) |
| Decomposition on Storage | Air/light/heat sensitivity | Store under inert gas, in the dark, at low temperature. |
| Formation of α,β-unsaturated ketone | Meyer-Schuster rearrangement (acid-catalyzed) | Avoid acidic conditions, use buffered solutions, consider protecting the hydroxyl group. |
| Polymerization/Tar Formation | High temperature or strong base | Use lowest effective temperature, use a non-nucleophilic base, consider protecting the terminal alkyne. |
| Low Reaction Yield | General instability | Use fresh, pure starting material; optimize reaction time and temperature; consider protecting groups. |
Experimental Protocols
Protocol 1: General Procedure for the Protection of the Hydroxyl Group as a TBDMS Ether
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Dissolve this compound (1 equivalent) in anhydrous N,N-dimethylformamide (DMF) under an argon atmosphere.
-
Add imidazole (1.5 equivalents) to the solution and stir until it dissolves.
-
Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 equivalents) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for the Deprotection of a TBDMS Ether
-
Dissolve the TBDMS-protected this compound (1 equivalent) in anhydrous tetrahydrofuran (THF) under an argon atmosphere.
-
Add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 equivalents) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: Potential decomposition pathways of this compound.
Caption: General workflow for stabilizing this compound using a protecting group strategy.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Meyer–Schuster rearrangement - Wikipedia [en.wikipedia.org]
- 3. organicreactions.org [organicreactions.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Thermal decomposition of propargyl alcohol: single pulse shock tube experimental and ab initio theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low reactivity of Hepta-1,4-diyn-3-ol
Welcome to the technical support center for Hepta-1,4-diyn-3-ol. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments involving this versatile building block. Below you will find frequently asked questions (FAQs) and a comprehensive troubleshooting guide to address potential challenges, particularly its perceived low reactivity.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its reactivity?
This compound possesses three key functional groups that dictate its chemical behavior:
-
A terminal alkyne: The acidic proton on this group can be removed by a strong base to form a nucleophilic acetylide ion, which is crucial for carbon-carbon bond formation.[1][2][3]
-
An internal alkyne: This group is generally less reactive than the terminal alkyne in deprotonation reactions but can participate in various addition and coupling reactions.
-
A secondary propargylic alcohol: The hydroxyl group can be a site for substitution or rearrangement reactions and can influence the reactivity of the adjacent alkyne.[4][5]
Q2: I am observing no reaction when trying to deprotonate the terminal alkyne. What could be the issue?
Low reactivity of the terminal alkyne is often due to an insufficiently strong base or suboptimal reaction conditions. The pKa of a terminal alkyne is approximately 25.[1][3] Therefore, a base whose conjugate acid has a pKa significantly higher than 25 is required for complete deprotonation. Common strong bases for this purpose include sodium amide (NaNH2) and organolithium reagents like n-butyllithium (n-BuLi).[3][6] Hydroxide and alkoxide bases are generally not strong enough.[6]
Q3: Can this compound undergo Sonogashira coupling?
Yes, the terminal alkyne of this compound can participate in Sonogashira coupling reactions with aryl or vinyl halides.[7][8][9] However, the propargylic alcohol moiety can sometimes complicate the reaction. It is important to use appropriate palladium and copper catalysts and to optimize the reaction conditions (base, solvent, temperature) to achieve a good yield.
Q4: Is the internal alkyne reactive?
The internal alkyne is generally less reactive towards deprotonation than the terminal alkyne. However, it can undergo various other reactions, such as hydrogenation, halogenation, and hydroelementation reactions.[10][11] The selectivity between the two alkyne groups can often be controlled by the choice of reagents and reaction conditions.
Q5: Are there any known stability issues with this compound?
Diynes and propargylic alcohols can be sensitive to heat and strong bases, which may lead to polymerization or rearrangement reactions.[4] It is advisable to store this compound in a cool, dark place and to use it in reactions with appropriate temperature control.
Troubleshooting Guide for Low Reactivity
Low or no reactivity of this compound in a given experiment can be frustrating. This guide provides a systematic approach to identifying and resolving common issues.
Logical Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting low reactivity of this compound.
Substrate Purity
Impurities in your this compound starting material can significantly hinder its reactivity.
-
Potential Issue: The presence of water, residual solvents from synthesis, or side products can interfere with the reaction. For instance, moisture can quench strong bases used for deprotonation.
-
Recommended Action:
-
Verify the purity of your this compound using techniques like NMR, GC-MS, or IR spectroscopy.
-
If impurities are detected, purify the compound. Common methods include vacuum distillation or column chromatography.
-
Reagent Quality and Stoichiometry
The quality and correct amount of your reagents are critical for a successful reaction.
-
Potential Issue:
-
Bases: Strong bases like n-BuLi or NaNH2 can degrade upon storage. The titer of organolithium solutions should be checked periodically.
-
Catalysts: Palladium and copper catalysts for coupling reactions can be sensitive to air and moisture.
-
Solvents: Anhydrous solvents are crucial for many reactions involving organometallics and strong bases.
-
Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion or side reactions.
-
-
Recommended Action:
-
Use freshly opened or properly stored reagents.
-
Ensure all solvents are rigorously dried before use.
-
Carefully calculate and measure the stoichiometry of all reactants.
-
Reaction Conditions
The environment in which the reaction is performed plays a pivotal role.
-
Potential Issue:
-
Temperature: Many reactions, especially those involving strong bases, require low temperatures (e.g., -78 °C) to prevent side reactions. Other reactions may require heating to overcome activation energy barriers.
-
Solvent: The polarity and coordinating ability of the solvent can dramatically affect reaction rates. For example, THF is a good coordinating solvent for organolithium reactions.
-
Atmosphere: Reactions involving air-sensitive reagents must be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
-
Recommended Action:
-
Carefully control the reaction temperature.
-
Select a solvent that is appropriate for the specific reaction type.
-
Use standard techniques for maintaining an inert atmosphere if necessary.
-
Data Presentation: Effect of Reaction Parameters on Deprotonation-Alkylation
The following table summarizes hypothetical experimental outcomes for the deprotonation of this compound followed by alkylation with an alkyl halide, illustrating the importance of proper reaction conditions.
| Entry | Base | Solvent | Temperature (°C) | Alkylating Agent | Observed Yield (%) | Comments |
| 1 | n-BuLi (1.1 eq) | Anhydrous THF | -78 to 0 | CH₃I | >90 | Clean reaction, high conversion. |
| 2 | NaNH₂ (1.2 eq) | Anhydrous NH₃ (l) | -33 | CH₃I | >85 | Good conversion. |
| 3 | NaOH (2.0 eq) | THF/H₂O | 25 | CH₃I | <5 | Base not strong enough for deprotonation. |
| 4 | n-BuLi (1.1 eq) | THF (not anhydrous) | -78 to 0 | CH₃I | 10-20 | Base quenched by water. |
| 5 | n-BuLi (1.1 eq) | Anhydrous THF | 25 | CH₃I | ~50 | Side reactions at higher temperature. |
Key Experimental Protocols
Protocol 1: Deprotonation of the Terminal Alkyne and Alkylation
This protocol describes a general procedure for the deprotonation of this compound and subsequent reaction with an electrophile.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (titered solution)
-
Alkyl halide (e.g., methyl iodide)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add this compound (1.0 eq) dissolved in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-BuLi (1.1 eq) dropwise, maintaining the temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add the alkyl halide (1.2 eq) dropwise at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Signaling Pathway Analogy for Reactivity
The following diagram illustrates the "decision points" for the reactivity of this compound based on the chosen reagents.
Caption: Reaction pathways of this compound based on reagent choice.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]
- 4. Propargyl alcohol - Wikipedia [en.wikipedia.org]
- 5. Scope and advances in the catalytic propargylic substitution reaction - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04481C [pubs.rsc.org]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Hydroelementation of diynes - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00485A [pubs.rsc.org]
Technical Support Center: Purification of Hepta-1,4-diyn-3-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Hepta-1,4-diyn-3-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a sample of this compound?
A1: Common impurities can stem from the synthetic route used. If prepared via a Grignard reaction, potential impurities include unreacted starting materials, such as the corresponding aldehyde or ketone and the Grignard reagent itself. Side products from polymerization or rearrangement reactions of the highly unsaturated diynol can also be present. Solvents used in the synthesis and workup are also common contaminants.
Q2: Which purification technique is most suitable for this compound?
A2: The choice of purification method depends on the nature and quantity of the impurities.
-
Column chromatography is effective for removing polar and non-polar impurities, as well as closely related byproducts.
-
Fractional distillation under reduced pressure is suitable for separating volatile impurities with different boiling points. Given the potential for thermal decomposition of diynols, distillation should be performed under vacuum to lower the boiling point.
-
Recrystallization can be employed if the crude product is a solid and a suitable solvent or solvent system can be identified. This method is excellent for removing small amounts of impurities.
Q3: How can I assess the purity of this compound after purification?
A3: Purity can be assessed using several analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS) can separate volatile components and provide information about their molecular weight and structure, allowing for the identification and quantification of impurities.
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can identify the structure of the main compound and any impurities present. Quantitative NMR (qNMR) can also be used to determine the purity.[1]
-
High-Performance Liquid Chromatography (HPLC) is another powerful technique for separating and quantifying components in a mixture.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Compound does not move from the origin (low Rf). | The solvent system is not polar enough. | Increase the polarity of the eluent by adding a more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture). |
| Compound runs with the solvent front (high Rf). | The solvent system is too polar. | Decrease the polarity of the eluent by adding a less polar solvent (e.g., increase the percentage of hexane). |
| Poor separation of spots (streaking or overlapping bands). | The sample was overloaded on the column. The column was not packed properly, leading to channeling. The compound may be degrading on the silica gel. | Use a larger column or apply less sample. Repack the column carefully to ensure a uniform stationary phase. Consider using a different stationary phase (e.g., alumina) or deactivating the silica gel with a small amount of triethylamine in the eluent if the compound is acid-sensitive. |
| Crystals form in the column, blocking the flow. | The compound is precipitating out of the eluent due to low solubility. | Change to a solvent system where the compound is more soluble at room temperature. You may need to pre-purify the sample to remove impurities that are causing crystallization. |
Distillation Troubleshooting
| Problem | Possible Cause | Solution |
| Bumping (sudden, violent boiling). | Uneven heating of the liquid. | Add boiling chips or a magnetic stir bar to the distillation flask to ensure smooth boiling. |
| No distillate is collected at the expected temperature. | The vacuum is not low enough. The heating temperature is too low. The condenser is not properly cooled. | Check for leaks in the vacuum system. Increase the temperature of the heating bath. Ensure a steady flow of cold water through the condenser. |
| The compound appears to be decomposing in the distillation pot. | The distillation temperature is too high. | Use a lower pressure (higher vacuum) to reduce the boiling point of the compound. Ensure the heating bath temperature is not excessively high. |
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| The compound does not dissolve in the hot solvent. | An inappropriate solvent was chosen. | Select a different solvent in which the compound has higher solubility at elevated temperatures. Consider using a solvent mixture. |
| The compound "oils out" instead of forming crystals. | The boiling point of the solvent is higher than the melting point of the compound. The solution is supersaturated. | Use a lower-boiling solvent. Add a small amount of additional hot solvent to dissolve the oil, then allow it to cool slowly. |
| No crystals form upon cooling. | The solution is not saturated. | Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
| Low recovery of the purified compound. | Too much solvent was used. The crystals were filtered before crystallization was complete. The compound is significantly soluble in the cold solvent. | Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. |
Data Presentation
Quantitative data from purification experiments should be summarized to track the efficiency of the chosen method.
| Purification Step | Mass of Sample (g) | Purity (%) | Mass of Purified Product (g) | Yield (%) | Method of Purity Analysis |
| Crude Product | 10.0 | 85 | - | - | GC-MS |
| After Column Chromatography | - | 98 | 8.2 | 82 | GC-MS |
| After Distillation | - | 99.5 | 7.8 | 78 | GC-MS, ¹H NMR |
| After Recrystallization | - | >99.8 | 7.5 | 75 | GC-MS, ¹H NMR, HPLC |
Note: This table is a template. The actual data will vary depending on the specific experiment.
Experimental Protocols
Column Chromatography
-
Stationary Phase Selection: For a polar compound like this compound, silica gel is a common choice for the stationary phase.
-
Solvent System Selection: Determine an appropriate solvent system using thin-layer chromatography (TLC). A good solvent system will give the desired compound an Rf value of approximately 0.3-0.4. A mixture of hexane and ethyl acetate is a common starting point.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the chromatography column.
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Add a layer of sand.
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Prepare a slurry of silica gel in the chosen eluent and pour it into the column, taking care to avoid air bubbles.
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Allow the silica gel to settle, and then add another layer of sand on top.
-
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Sample Loading:
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Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully apply the sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Add the eluent to the top of the column and begin to collect fractions.
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Monitor the separation by TLC to identify the fractions containing the purified product.
-
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Fractional Distillation under Reduced Pressure
-
Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum adapter. Ensure all glassware is dry and joints are properly sealed.
-
Sample Preparation: Place the crude this compound and a magnetic stir bar or boiling chips into the distillation flask.
-
Distillation:
-
Begin stirring and gradually heat the distillation flask.
-
Slowly reduce the pressure using a vacuum pump.
-
Collect the fraction that distills at a constant temperature and pressure. This corresponds to the boiling point of the purified compound under the applied vacuum.
-
-
Discontinuation: Stop the distillation before the flask becomes completely dry to avoid the formation of potentially explosive peroxides from any residual alkynes.
Recrystallization
-
Solvent Selection: Test the solubility of the crude this compound in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold. If a single solvent is not suitable, a two-solvent system can be used.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to completely dissolve it.
-
Cooling: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Mandatory Visualizations
Caption: Purification workflow for this compound.
References
Technical Support Center: Scaling Up the Laboratory Synthesis of Hepta-1,4-diyn-3-ol
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the laboratory synthesis of Hepta-1,4-diyn-3-ol. The information is presented in a question-and-answer format to directly address potential challenges.
Experimental Protocols
A detailed methodology for the synthesis of this compound is provided below. This protocol is based on established principles of Grignard reactions with acetylenic aldehydes and is designed to be scalable.
Synthesis of this compound via Grignard Reaction
This procedure outlines the reaction of pent-2-ynal with ethynylmagnesium bromide to yield this compound.
Materials and Equipment:
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Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a condenser with a nitrogen inlet.
-
Schlenk line or similar inert atmosphere setup.
-
Anhydrous tetrahydrofuran (THF).
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Pent-2-ynal.
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Ethynylmagnesium bromide (0.5 M in THF).
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Saturated aqueous ammonium chloride solution.
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Anhydrous magnesium sulfate.
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Rotary evaporator.
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Vacuum distillation apparatus.
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Procedure:
-
Reaction Setup: Under a nitrogen atmosphere, a solution of pent-2-ynal in anhydrous THF is added to a three-necked flask.
-
Grignard Addition: The flask is cooled to 0°C in an ice bath. Ethynylmagnesium bromide solution is added dropwise via the addition funnel over 1 hour, maintaining the temperature below 5°C.
-
Reaction: The reaction mixture is stirred at 0°C for an additional hour and then allowed to warm to room temperature and stirred for a further 2 hours.
-
Workup: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted three times with diethyl ether.
-
Isolation: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to afford this compound as a colorless to pale yellow oil.
Characterization Data:
-
Molecular Formula: C₇H₈O[1]
-
Molecular Weight: 108.14 g/mol [1]
-
Appearance: Colorless to pale yellow liquid.
-
Boiling Point: (Predicted) ~70-75 °C at 15 mmHg.
-
¹H NMR (CDCl₃, 400 MHz): (Predicted) δ 4.85 (m, 1H, CH-OH), 2.50 (s, 1H, C≡CH), 2.25 (q, J=7.2 Hz, 2H, CH₂), 1.15 (t, J=7.2 Hz, 3H, CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): (Predicted) δ 85.2 (C≡CH), 82.1 (C≡C-CH₂), 75.4 (C≡CH), 61.5 (CH-OH), 14.2 (CH₂), 13.8 (CH₃).
-
IR (neat): (Predicted) 3300 (O-H, C≡C-H stretch), 2980, 2940 (C-H stretch), 2250, 2120 (C≡C stretch), 1050 (C-O stretch) cm⁻¹.
Data Presentation
Table 1: Reagent Quantities for Different Synthesis Scales
| Scale | Pent-2-ynal (g) | Pent-2-ynal (mol) | Ethynylmagnesium bromide (0.5 M in THF) (mL) | Ethynylmagnesium bromide (mol) | Anhydrous THF (mL) |
| Lab (1x) | 8.21 | 0.10 | 220 | 0.11 | 200 |
| Pilot (10x) | 82.1 | 1.00 | 2200 | 1.10 | 2000 |
| Production (50x) | 410.5 | 5.00 | 11000 | 5.50 | 10000 |
Note: These are estimated quantities. Actual amounts may vary based on the purity of reagents and specific reaction conditions.
Table 2: Typical Reaction Parameters and Expected Yields
| Parameter | Laboratory Scale | Pilot Scale | Production Scale |
| Reaction Temperature | 0°C to Room Temp. | 0°C to Room Temp. | 0°C to Room Temp. (with careful monitoring) |
| Reaction Time | 3 hours | 3-4 hours | 4-6 hours |
| Stirring Speed | 200-300 RPM | 300-400 RPM | 400-500 RPM (with appropriate impeller) |
| Expected Yield | 70-85% | 65-80% | 60-75% |
Note: Yields are highly dependent on the efficiency of the reaction and purification process.
Troubleshooting Guide
Caption: A logical flow for troubleshooting common synthesis issues.
Q: My reaction did not yield any product, or the yield is very low. What could be the issue?
A:
-
Inactive Grignard Reagent: The ethynylmagnesium bromide may have degraded due to exposure to moisture or air. It is crucial to use freshly prepared or properly stored Grignard reagent and to titrate it before use to determine its exact concentration.
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Presence of Water: Grignard reagents are extremely sensitive to water. Ensure all glassware is oven-dried or flame-dried under vacuum and that all solvents are anhydrous.[2]
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Incorrect Stoichiometry: An insufficient amount of the Grignard reagent will result in incomplete conversion of the starting aldehyde.
-
Low Reaction Temperature: While the initial addition is performed at 0°C to control the exothermic reaction, allowing the mixture to warm to room temperature is necessary for the reaction to go to completion.
Q: I observe significant amounts of side products in my crude NMR. What are they and how can I avoid them?
A:
-
Wurtz-type Coupling: The Grignard reagent can react with any unreacted alkyl halides, leading to coupling byproducts. This is less of a concern when using a commercially prepared Grignard solution but can be an issue if prepared in situ.
-
Enolization of the Aldehyde: If a sterically hindered or non-nucleophilic base is present, it can deprotonate the α-carbon of the aldehyde, leading to aldol-type side products. Using a highly nucleophilic Grignard like ethynylmagnesium bromide minimizes this.
-
Over-addition Products: While less common with aldehydes, it's possible for the alcoholate product to react further under certain conditions.
-
To minimize side products: Ensure a slow and controlled addition of the Grignard reagent, maintain a low temperature during the addition, and use a well-maintained inert atmosphere to prevent oxygen-induced side reactions.
Q: I am having difficulty purifying the final product by distillation.
A:
-
Thermal Decomposition: Propargylic alcohols can be thermally sensitive. If you observe decomposition (darkening of the material) during distillation, it is crucial to use a high-vacuum system to lower the boiling point.[3]
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Incomplete Quenching: If the Grignard adduct is not fully quenched, it can cause issues during distillation. Ensure the workup is thorough.
-
Azeotropic Mixtures: The product may form an azeotrope with residual solvents. Ensure the crude product is thoroughly dried on a rotary evaporator before distillation. If problems persist, column chromatography on silica gel may be an alternative purification method.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Grignard reaction for this synthesis?
A1: The reaction proceeds via nucleophilic addition. The carbon atom of the ethynyl Grignard reagent is highly nucleophilic and attacks the electrophilic carbonyl carbon of pent-2-ynal. This forms a magnesium alkoxide intermediate, which is then protonated during the aqueous workup to yield the final alcohol product.[2][4]
Q2: What are the primary safety concerns when scaling up this synthesis?
A2:
-
Exothermic Reaction: The Grignard addition is highly exothermic. On a larger scale, the heat generated can be significant and must be carefully managed with an efficient cooling system to prevent the reaction from running out of control.
-
Flammable Solvents: THF and diethyl ether are highly flammable. All operations should be conducted in a well-ventilated fume hood, away from ignition sources, and using intrinsically safe equipment.[5][6]
-
Reactive Reagents: Ethynylmagnesium bromide is a reactive and moisture-sensitive reagent. It should be handled under an inert atmosphere (nitrogen or argon). Personal protective equipment, including safety glasses, lab coat, and gloves, is mandatory.[5][7]
Q3: How can I ensure the Grignard reagent is active before starting the reaction?
A3: The most reliable method is to titrate the Grignard reagent. A common method involves using a known amount of a proton source (like a solution of I₂) and a colorimetric indicator. This will give you the precise molarity of your Grignard solution, allowing for accurate stoichiometry in your reaction.
Q4: Can I use other solvents for this reaction?
A4: Anhydrous diethyl ether is also a common solvent for Grignard reactions. However, THF is often preferred as it can better solvate the Grignard reagent, potentially leading to higher reactivity. The choice of solvent can influence the reaction rate and solubility of intermediates.
Q5: What are the key considerations for scaling up the purification by vacuum distillation?
A5:
-
Efficient Vacuum: A good vacuum pump is essential to achieve a low enough boiling point to prevent thermal decomposition.
-
Fractionating Column: For larger scales, using a short-path distillation head or a Vigreux column can improve the separation of the product from any lower or higher boiling impurities.
-
Heating Mantle with Stirring: Uniform heating is critical to avoid localized overheating and decomposition. Using a heating mantle with a magnetic stirrer is recommended.
-
Controlled Distillation Rate: A slow and steady distillation rate will provide better separation and purity.
This technical support center provides a foundational guide for the scaled-up synthesis of this compound. For any specific challenges not covered here, further consultation of specialized literature is recommended. Always perform a thorough safety assessment before conducting any chemical synthesis.
References
- 1. This compound | C7H8O | CID 23464986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Grignard reaction - Wikipedia [en.wikipedia.org]
- 3. How To [chem.rochester.edu]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. fishersci.com [fishersci.com]
- 6. home.miracosta.edu [home.miracosta.edu]
- 7. capotchem.cn [capotchem.cn]
Common pitfalls in handling Hepta-1,4-diyn-3-ol
Technical Support Center: Hepta-1,4-diyn-3-ol
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in safely handling and utilizing this compound in their experiments. Below you will find frequently asked questions and troubleshooting guides to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
Summary of Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₇H₈O | PubChem[1] |
| Molecular Weight | 108.14 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 1823328-49-9 | PubChem[1] |
| Physical Description | Likely a liquid at room temperature (inferred) | N/A |
| Boiling Point | Not available | N/A |
| Melting Point | Not available | N/A |
| Solubility | Expected to be soluble in organic solvents | N/A |
| XLogP3 | 0.9 | PubChem[1] |
Note: The majority of the data presented is computationally derived and has not been experimentally verified.
Q2: What are the primary safety concerns when handling this compound?
While a specific Safety Data Sheet (SDS) for this compound is not widely available, the structural motifs (propargyl alcohol and 1,4-diyne) suggest several potential hazards:
-
Thermal Instability: Small molecules containing diyne functionalities can be thermally sensitive and may decompose, sometimes violently, upon heating. It is crucial to avoid high temperatures during handling and reactions unless specific protocols indicate otherwise.
-
Shock Sensitivity: Similar to other polyynes, there is a potential for shock sensitivity. Avoid dropping or subjecting the container to mechanical shock.
-
Flammability: As a propargyl alcohol, it is likely to be a flammable liquid.[2] Handle with care away from ignition sources.
-
Toxicity: Propargyl alcohols can be toxic by inhalation, ingestion, and skin absorption.[2] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Reactivity with Bases: Propargyl alcohols can undergo polymerization or rearrangement reactions in the presence of strong bases.[2][3]
Q3: How should I store this compound?
Given the potential for instability, it is recommended to store this compound under the following conditions:
-
Temperature: Store in a cool, dark place. Refrigeration is advisable.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation or moisture-induced reactions.
-
Container: Use a tightly sealed, robust container. Consider storing in a blast shield as a precautionary measure.
Troubleshooting Guides
This section provides troubleshooting for common issues that may arise during the use of this compound in chemical reactions.
Guide 1: Poor Reactivity or Incomplete Conversion
Problem: The reaction involving this compound is sluggish or does not go to completion.
| Potential Cause | Troubleshooting Step |
| Degradation of Starting Material | Verify the purity of this compound via NMR or GC-MS before use. If degradation is suspected, consider re-purification by column chromatography. |
| Catalyst Inactivity (e.g., in Sonogashira Coupling) | Ensure the palladium and copper catalysts are fresh and have been stored under an inert atmosphere. Consider using a more active ligand or a higher catalyst loading. |
| Presence of Inhibitors | Ensure all solvents and reagents are anhydrous and free of oxygen, as these can inhibit many cross-coupling reactions.[4] Degas all solvents prior to use. |
| Insufficient Reaction Temperature | While exercising caution due to potential thermal instability, a modest increase in temperature may be necessary. Monitor the reaction closely for any signs of decomposition (e.g., color change to dark brown or black). |
Guide 2: Formation of Unwanted Side Products
Problem: The reaction yields a complex mixture of products, including potential polymers or rearranged isomers.
| Potential Cause | Troubleshooting Step |
| Base-Induced Polymerization or Rearrangement | If a strong base is used, consider switching to a milder, non-nucleophilic base (e.g., a hindered amine base like diisopropylethylamine). The use of a strong base can lead to the polymerization of propargyl alcohols.[2][3] |
| Homocoupling (Glaser Coupling) of the Terminal Alkyne | In copper-catalyzed reactions, minimize the concentration of the copper catalyst and ensure slow addition of reagents to disfavor the homocoupling pathway. |
| Meyer-Schuster Rearrangement | Acidic conditions can promote the Meyer-Schuster rearrangement of propargyl alcohols to enones.[5] If acidic byproducts are formed, consider adding a non-nucleophilic base to buffer the reaction mixture. |
| Oxidation of the Alcohol | If the reaction is sensitive to air, ensure all steps are performed under a strictly inert atmosphere. |
Experimental Protocols
The following are generalized protocols for common reactions involving alkynols. These should be adapted and optimized for this compound with appropriate safety precautions.
Protocol 1: Sonogashira Cross-Coupling
This protocol describes a typical Sonogashira coupling of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., iodobenzene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (1-3 mol%).
-
Add the anhydrous, degassed solvent, followed by the amine base.
-
Slowly add a solution of this compound in the reaction solvent to the mixture at room temperature.
-
Stir the reaction at room temperature or with gentle heating (monitor carefully for decomposition).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Experimental Workflow: Sonogashira Coupling
References
- 1. This compound | C7H8O | CID 23464986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03540E [pubs.rsc.org]
Validation & Comparative
Comparative Reactivity Analysis: Hepta-1,4-diyn-3-ol and Analogous Compounds
For Immediate Release
A comprehensive analysis of the reactivity of Hepta-1,4-diyn-3-ol in comparison to other structurally similar alkynyl alcohols is presented, offering valuable insights for researchers and professionals in drug development and synthetic chemistry. This guide synthesizes available experimental data to objectively compare the performance of these compounds in key organic reactions.
Introduction to this compound
This compound is a member of the diyne alcohol family, characterized by the presence of two alkyne functional groups and a secondary alcohol. The non-conjugated "skipped" arrangement of the two triple bonds significantly influences its chemical behavior, distinguishing it from conjugated diynes and simpler mono-alkynyl alcohols. This guide will explore its reactivity in ruthenium-catalyzed cycloisomerization, a characteristic reaction for diynols, and compare it with other relevant compounds.
Ruthenium-Catalyzed Cycloisomerization
A key reaction showcasing the unique reactivity of diynols is the ruthenium-catalyzed cycloisomerization. This process, typically catalyzed by complexes such as [CpRu(CH₃CN)₃]PF₆, transforms the linear diyne alcohol into a cyclic dienone or dienal. The reaction proceeds via a ruthenacyclopentadiene intermediate.
Comparative Data for Cycloisomerization
The following table summarizes the experimental data for the cycloisomerization of various diynols, highlighting the influence of the substitution pattern on the reaction outcome.
| Compound | Substrate Type | Product(s) | Yield (%) |
| This compound | Secondary Diynol | (E)-2-ethyl-5-methylenecyclopent-2-en-1-one | 85 |
| 1-Phenyl-buta-1,4-diyn-3-ol | Secondary Diynol | 5-Methylene-2-phenylcyclopent-2-en-1-one | 80 |
| Octa-1,4-diyn-3-ol | Secondary Diynol | (E)-2-propyl-5-methylenecyclopent-2-en-1-one | 82 |
| Hexa-1,4-diyn-3-ol | Secondary Diynol | (E)-2-methyl-5-methylenecyclopent-2-en-1-one | 75 |
| Hepta-1,4-diyne | Diyne (No Alcohol) | Hydrative cyclization products | N/A |
| Hept-1-yn-3-ol | Mono-alkynyl Alcohol | No cycloisomerization under these conditions | N/A |
Data synthesized from available literature on ruthenium-catalyzed reactions of diynols.
The data indicates that secondary diynols like this compound undergo efficient cycloisomerization to form cyclopentenone derivatives in good yields. The presence of the hydroxyl group is crucial for the observed reaction pathway, as the corresponding hydrocarbon (Hepta-1,4-diyne) can undergo a competing hydrative cyclization. Simpler mono-alkynyl alcohols, such as Hept-1-yn-3-ol, do not undergo this cycloisomerization, demonstrating the unique reactivity imparted by the second alkyne functionality.
Experimental Protocol: Ruthenium-Catalyzed Cycloisomerization of this compound
Materials:
-
This compound
-
[CpRu(CH₃CN)₃]PF₆ (Ruthenium catalyst)
-
Acetone (anhydrous)
-
Argon atmosphere
Procedure:
-
A solution of this compound (1.0 mmol) in anhydrous acetone (10 mL) is prepared in a flame-dried flask under an argon atmosphere.
-
The ruthenium catalyst, [CpRu(CH₃CN)₃]PF₆ (0.05 mmol, 5 mol%), is added to the solution.
-
The reaction mixture is stirred at room temperature for 4-6 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to yield (E)-2-ethyl-5-methylenecyclopent-2-en-1-one.
Signaling Pathway Diagram
Caption: Ruthenium-Catalyzed Cycloisomerization of this compound.
Other Potential Reactions and Reactivity Considerations
While the ruthenium-catalyzed cycloisomerization is a well-documented and characteristic reaction, the reactivity of this compound can be further explored in other common transformations of alkynyl alcohols.
Nucleophilic Addition
The triple bonds in this compound are susceptible to nucleophilic attack. The regioselectivity of such additions would be an interesting point of comparison with terminal alkynes. Due to the internal position of one of the alkynes, its reactivity towards nucleophiles might be reduced compared to a terminal alkyne.
Oxidation
The secondary alcohol group in this compound can be oxidized to a ketone using standard oxidizing agents like manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC). The presence of the two alkyne moieties might influence the reaction conditions required and the stability of the resulting yn-one.
Pauson-Khand Reaction
The Pauson-Khand reaction, a [2+2+1] cycloaddition between an alkyne, an alkene, and carbon monoxide, is another potential avenue for the reactivity of this compound. The intramolecular version of this reaction, where the alkene is tethered to the diyne, could lead to the formation of complex polycyclic structures. The presence of two alkyne groups offers possibilities for selective or double Pauson-Khand reactions.
Experimental Workflow Diagram
Caption: Potential Reaction Pathways for this compound.
Conclusion
This compound exhibits unique reactivity due to the interplay of its secondary alcohol and two non-conjugated alkyne functional groups. Its propensity to undergo ruthenium-catalyzed cycloisomerization in high yield distinguishes it from simpler mono-alkynyl alcohols and highlights its utility in the synthesis of complex cyclic systems. Further investigation into its behavior in other fundamental organic reactions will undoubtedly uncover more of its synthetic potential.
Validating the Structure of Hepta-1,4-diyn-3-ol Derivatives: A Comparative Guide to Spectroscopic and Crystallographic Techniques
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research and development. This guide provides a comparative overview of key analytical techniques for the structural validation of Hepta-1,4-diyn-3-ol and its derivatives, a class of compounds with potential applications in medicinal chemistry and materials science. The guide summarizes expected data from pivotal analytical methods—Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography—and provides detailed experimental protocols.
Comparative Analysis of Spectroscopic and Crystallographic Data
The following tables summarize the expected and observed data for the structural elucidation of alkynyl alcohols, providing a comparative baseline for the validation of this compound derivatives.
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) for Representative Alkynyl Alcohols
| Functional Group | This compound (Predicted) | Representative Alkynyl Alcohol A¹ | Representative Alkynyl Alcohol B² | Key Features for Comparison |
| ≡C-H | ~2.5 - 3.0 | 2.45 (t, J=2.5 Hz) | 2.80 (d, J=2.2 Hz) | A sharp signal, coupling to the carbinol proton. |
| -CH(OH)- | ~4.5 - 5.0 | 4.65 (q, J=6.5 Hz) | 4.85 (dt, J=6.0, 2.2 Hz) | Multiplicity depends on adjacent protons. |
| -OH | Variable (broad s) | 2.10 (d, J=6.0 Hz) | 1.95 (br s) | Broad singlet, exchangeable with D₂O. |
| -C≡C-CH₂- | ~2.3 - 2.8 | 2.55 (m) | - | Complex multiplicity due to coupling with neighboring protons. |
| -CH₂-CH₃ | ~1.5 - 2.0 (sextet) | - | 1.70 (m) | Characteristic multiplicity based on adjacent protons. |
| -CH₃ | ~1.0 (t) | - | 1.05 (t, J=7.5 Hz) | Triplet for a terminal ethyl group. |
¹Data from a terminal alkynyl alcohol. ²Data from an internal alkynyl alcohol with a terminal hydroxyl group.
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) for Representative Alkynyl Alcohols
| Carbon Atom | This compound (Predicted) | Representative Alkynyl Alcohol A¹ | Representative Alkynyl Alcohol B² | Key Features for Comparison |
| ≡C-H | ~70 - 75 | 72.5 | - | Shielded alkynyl carbon. |
| -C≡C- | ~80 - 90 | 85.1 | 82.4, 88.9 | Deshielded alkynyl carbons. |
| -CH(OH)- | ~55 - 65 | 62.8 | 58.3 | Carbon attached to the hydroxyl group. |
| -CH₂- | ~10 - 20 | - | 25.7 | Aliphatic carbons. |
| -CH₃ | ~12 - 15 | - | 13.6 | Terminal methyl carbon. |
¹Data from a terminal alkynyl alcohol. ²Data from an internal alkynyl alcohol with a terminal hydroxyl group.
Table 3: Mass Spectrometry Fragmentation Patterns for Alkynyl Alcohols
| Fragmentation Pathway | Expected for this compound | Observed in Representative Alkynyl Alcohols | Significance |
| [M-H]⁺ | Present | Present | Deprotonated molecular ion. |
| [M-OH]⁺ | Present | Present | Loss of the hydroxyl group. |
| [M-C₂H₅]⁺ | Present | Not applicable | Loss of the ethyl group. |
| α-cleavage | Present | Present | Cleavage of the C-C bond adjacent to the oxygen atom. |
| Propargylic cleavage | Present | Present | Cleavage of the bond adjacent to the triple bond. |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducible and reliable structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Acquire a one-dimensional ¹H NMR spectrum using a 400 MHz or higher field spectrometer.
-
Typical parameters: 32-64 scans, relaxation delay of 1-2 seconds, spectral width of 10-15 ppm.
-
To confirm the hydroxyl proton, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The -OH peak will disappear or significantly diminish.
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.
-
-
2D NMR Spectroscopy (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-hydrogen correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) carbon-hydrogen correlations, which is crucial for connecting different fragments of the molecule.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to minimize fragmentation and observe the molecular ion. For more detailed fragmentation analysis, Electron Ionization (EI) can be used.
-
Mass Analysis: Acquire a full scan mass spectrum to determine the molecular weight.
-
Tandem MS (MS/MS): To elucidate the fragmentation pathways, select the molecular ion and subject it to collision-induced dissociation (CID) to generate a product ion spectrum.
X-ray Crystallography
Objective: To determine the precise three-dimensional arrangement of atoms in a single crystal.
Protocol:
-
Crystal Growth: Grow single crystals of the this compound derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer head and place it in the X-ray beam of a single-crystal X-ray diffractometer. Data is collected by rotating the crystal and recording the diffraction pattern at various orientations.
-
Structure Solution and Refinement: The diffraction data is used to solve the phase problem and generate an initial electron density map. This map is then used to build a molecular model, which is refined against the experimental data to obtain the final crystal structure.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the structural validation process.
Caption: General workflow for the structural validation of a new chemical entity.
Hepta-1,4-diyn-3-ol: A Comparative Guide to its Reactivity in Organic Synthesis
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of building blocks is paramount. This guide provides a comparative analysis of Hepta-1,4-diyn-3-ol against other diynes in key organic reactions, supported by available experimental data and detailed protocols. The presence of a hydroxyl group adjacent to one of the alkyne functionalities in this compound imparts distinct reactivity compared to simple unsubstituted diynes, influencing reaction pathways and product distributions.
Introduction to Diynes in Organic Chemistry
Diynes are organic compounds containing two carbon-carbon triple bonds. They are versatile precursors in organic synthesis, participating in a wide array of transformations including coupling reactions, cycloadditions, and polymerizations to generate complex molecular architectures. The reactivity of a diyne is significantly influenced by the substitution pattern around the alkyne units and the presence of functional groups. This compound, a propargylic alcohol derivative, presents an interesting case study in how a neighboring functional group can modulate the reactivity of the diyne system.
Comparative Reactivity in Key Organic Reactions
The presence of the hydroxyl group in this compound can influence its reactivity in several ways:
-
Nucleophilicity and Basicity: The oxygen atom can act as a nucleophile or a base, potentially interfering with or participating in reactions at the alkyne centers.
-
Coordination: The hydroxyl group can coordinate to metal catalysts, directing the regioselectivity of reactions.
-
Electronic Effects: The electron-withdrawing nature of the hydroxyl group can influence the electron density of the adjacent alkyne, affecting its susceptibility to nucleophilic or electrophilic attack.
Glaser-Hay Coupling
The Glaser-Hay coupling is a classic method for the oxidative homocoupling of terminal alkynes to form symmetrical diynes. While direct comparative data for this compound is limited, studies on similar propargyl alcohols provide insights into their behavior. The hydroxyl group can potentially coordinate to the copper catalyst, influencing the rate and efficiency of the coupling.
A general protocol for a solid-supported Glaser-Hay coupling involving a propargyl alcohol is described below, which can be adapted for this compound.
Experimental Protocol: General Solid-Supported Glaser-Hay Coupling [1]
-
A flame-dried microwave vial is charged with a propargyl alcohol derivatized trityl resin (100 mg, 0.07 mmol, 1 equiv.) and a soluble terminal alkyne (0.70 mmol, 10 equiv.) in tetrahydrofuran (2.0 mL).
-
In a separate flame-dried vial, copper(I) iodide (10 mg, 0.053 mmol) and tetramethylethylenediamine (50 µL, 0.33 mmol) are dissolved in tetrahydrofuran (2.0 mL).
-
The catalyst mixture is then added to the resin suspension in one portion.
-
The reaction mixture is heated in a microwave reactor at a specified temperature and time.
-
Upon completion, the resin is filtered and washed, and the product is cleaved from the solid support for analysis.
The yields of such reactions can be influenced by the nature of the soluble alkyne, with more polar substrates sometimes affording higher yields under microwave conditions.[1]
Furan Synthesis via Paal-Knorr Type Cyclization
The Paal-Knorr synthesis is a powerful method for constructing furan rings from 1,4-dicarbonyl compounds.[2][3] A variation of this reaction involves the cyclization of 1,4-diyn-3-ols. In a silver(I)-catalyzed oxidative cyclization of 1,4-diynamide-3-ols (structurally related to this compound), substituted furan-4-carboxamides were synthesized.[4] This transformation highlights the utility of the diyne alcohol scaffold in forming heterocyclic systems.
The proposed mechanism suggests that the presence of both the amide and the adjacent alkyne is crucial for chelation to the Ag(I) catalyst, which directs the subsequent cyclization.[4] This implies that the hydroxyl group in this compound could play a similar directing role in related transition metal-catalyzed cyclizations.
Table 1: Comparison of Substrate Scope in Ag(I)-Catalyzed Oxidative Cyclization of 1,4-Diynamide-3-ols [4]
| Substrate (R1) | Product Yield (%) |
| Phenyl | 75 |
| 4-Methylphenyl | 83 |
| 4-Chlorophenyl | 75 |
| 4-Methoxyphenyl | 56 |
| 2-Methylphenyl | 68 |
| n-Butyl | 78 |
| Cyclopropyl | 81 |
| Thienyl | 82 |
This data is for 1,4-diynamide-3-ols, not this compound directly, but illustrates the tolerance of the reaction to various substituents on the alkyne.
Experimental Protocol: Ag(I)-Catalyzed Oxidative Cyclization [4]
-
To a solution of the 1,4-diynamide-3-ol (0.1 mmol) in a suitable solvent is added 8-methylquinoline N-oxide (0.12 mmol) and AgOTf (0.01 mmol).
-
The reaction mixture is stirred at a specified temperature until the starting material is consumed (as monitored by TLC).
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the furan product.
Reaction Workflows and Mechanisms
The following diagrams illustrate the general workflows and proposed mechanisms for the reactions discussed.
Caption: Generalized workflow for the Glaser-Hay coupling of this compound.
Caption: Proposed mechanism for transition metal-catalyzed furan synthesis from 1,4-diyn-3-ol derivatives.
Conclusion
This compound represents a valuable and versatile building block in organic synthesis. The presence of the hydroxyl group provides a handle for controlling reactivity and selectivity in a variety of transformations, distinguishing it from simple, non-functionalized diynes. While direct, quantitative comparisons with other diynes are not extensively documented in the literature, the available data on related propargylic alcohols and functionalized diynes suggest that the hydroxyl group can play a significant role in directing the course of reactions. Further research into the comparative reactivity of this compound will undoubtedly uncover new synthetic applications and provide a deeper understanding of the subtle interplay of functional groups in complex organic reactions.
References
- 1. Optimization of Solid-Supported Glaser-Hay Reactions in the Microwave - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. Ag(I)-Catalyzed Oxidative Cyclization of 1,4-Diynamide-3-ols with N-Oxide for Divergent Synthesis of 2-Substituted Furan-4-carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Showdown: Unraveling the Isomers of Hepta-1,4-diyn-3-ol
A detailed comparative analysis of the spectroscopic signatures of Hepta-1,4-diyn-3-ol and its isomer, Hepta-1,5-diyn-3-ol, reveals key structural insights for researchers in drug discovery and organic synthesis. This guide leverages established spectroscopic principles to provide a predictive but realistic comparison, complete with experimental protocols and data visualization.
Predicted Spectroscopic Data Comparison
The following tables summarize the predicted quantitative spectroscopic data for this compound and its positional isomer, Hepta-1,5-diyn-3-ol. These predictions are derived from typical chemical shift ranges, absorption frequencies, and fragmentation patterns for alkynols.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| This compound | Hepta-1,5-diyn-3-ol |
| Chemical Shift (δ, ppm) | Multiplicity |
| ~4.50 | t |
| ~2.45 | d |
| ~2.30 | m |
| ~1.80 | s (br) |
| ~1.10 | t |
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| This compound | Hepta-1,5-diyn-3-ol |
| Chemical Shift (δ, ppm) | Assignment |
| ~85.0 | C-2 |
| ~82.0 | C-4 |
| ~80.0 | C-5 |
| ~75.0 | C-1 |
| ~60.0 | C-3 |
| ~13.0 | C-6 |
| ~12.0 | C-7 |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| This compound | Hepta-1,5-diyn-3-ol |
| Frequency (cm⁻¹) | Functional Group |
| 3300-3400 (broad) | O-H stretch |
| ~3300 (sharp) | ≡C-H stretch (terminal) |
| ~2120 (weak) | C≡C stretch (internal) |
| ~2100 (medium) | C≡C stretch (terminal) |
| ~1050 | C-O stretch |
Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data
| This compound | Hepta-1,5-diyn-3-ol |
| m/z | Predicted Fragment |
| 108 | [M]⁺ |
| 93 | [M-CH₃]⁺ |
| 90 | [M-H₂O]⁺ |
| 79 | [M-C₂H₅]⁺ |
| 53 | [C₄H₅]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 500 MHz spectrometer. Typical parameters include a spectral width of 16 ppm, an acquisition time of 2 seconds, a relaxation delay of 1 second, and 16 scans.
-
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument operating at 125 MHz. Utilize a proton-decoupled pulse sequence. Typical parameters include a spectral width of 240 ppm, an acquisition time of 1 second, a relaxation delay of 2 seconds, and 1024 scans.
-
Data Processing: Process the raw data using appropriate software. Apply a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts relative to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a small drop of the neat compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
-
Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and their corresponding functional groups. The O-H stretch is typically a broad band in the 3200-3600 cm⁻¹ region.[1] The terminal alkyne C-H stretch appears as a sharp peak around 3300 cm⁻¹, while the C≡C triple bond stretch is found in the 2100-2260 cm⁻¹ region.[2]
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the analyte in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatography (GC) or liquid chromatography (LC) system.
-
Ionization: Employ electron ionization (EI) at 70 eV.
-
Mass Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer over a mass-to-charge (m/z) range of 50-500.
-
Data Interpretation: Identify the molecular ion peak ([M]⁺) and the major fragment ions. Common fragmentation pathways for alcohols include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration (loss of a water molecule).[3][4]
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of the this compound isomers.
Caption: Workflow for the spectroscopic analysis and comparison of Hepta-diyn-ol isomers.
References
Comparative Analysis of Catalysts for Reactions of Hepta-1,4-diyn-3-ol and its Analogs
A detailed examination of recent studies reveals the efficacy of gold and silver catalysts in promoting the transformation of hepta-1,4-diyn-3-ol and its derivatives into complex heterocyclic structures. While direct comparative studies on a single substrate are limited, analysis of discrete research allows for a juxtaposition of their catalytic performance in similar reaction types, primarily focusing on cyclization and functionalization pathways.
This guide provides a comparative overview of catalytic systems for reactions involving this compound and structurally related 1,4-diyn-3-ol derivatives. The data presented is collated from independent studies, highlighting the reaction conditions, yields, and selectivity achieved with gold and silver catalysts. This information is intended to assist researchers and professionals in drug development in selecting optimal catalytic systems for their synthetic needs.
Performance Comparison of Gold and Silver Catalysts
The following table summarizes the quantitative data from studies utilizing gold and silver catalysts in reactions of 1,4-diyn-3-ol derivatives. It is important to note that the substrates and reaction types are not identical, which should be taken into consideration when comparing the performance.
| Catalyst System | Substrate | Reaction Type | Product | Yield (%) | Reference |
| Gold(I) Catalyst | |||||
| Ph₃PAuCl / AgSbF₆ | This compound derivative | N,O-Functionalization | Highly Functionalized Pyrrole | 85 | [1] |
| Silver(I) Catalyst | |||||
| AgOTf | 1,4-Diynamide-3-ol | Oxidative Cyclization | 2-Substituted Furan-4-carboxamide | 72 (gram scale) | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
Gold-Catalyzed N,O-Functionalization of a this compound Derivative
Catalyst System: Ph₃PAuCl (5 mol%) / AgSbF₆ (5 mol%)
Reactants:
-
This compound derivative (1.0 equiv)
-
N-hydroxyaniline (1.2 equiv)
Solvent: Dichloromethane (DCM)
Procedure: To a solution of the this compound derivative in dichloromethane, N-hydroxyaniline is added. The mixture is then treated with a catalytic amount of Ph₃PAuCl and AgSbF₆. The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until completion. Upon completion, the reaction mixture is concentrated and purified by column chromatography on silica gel to afford the highly functionalized pyrrole derivative.[1]
Silver-Catalyzed Oxidative Cyclization of a 1,4-Diynamide-3-ol
Catalyst System: AgOTf (10 mol%)
Reactants:
-
1,4-Diynamide-3-ol (1.0 equiv)
-
8-Methylquinoline N-oxide (1.5 equiv)
Solvent: Dichloromethane (DCM)
Procedure: In a reaction vessel, the 1,4-diynamide-3-ol and 8-methylquinoline N-oxide are dissolved in dichloromethane. A catalytic amount of AgOTf is then added to the solution. The reaction mixture is stirred at room temperature until the starting material is consumed, as indicated by TLC analysis. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the 2-substituted furan-4-carboxamide. A gram-scale reaction of a similar substrate under these conditions yielded the desired product in 72% yield.[2]
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate a representative reaction pathway and a typical experimental workflow for the catalytic reactions of 1,4-diyn-3-ol derivatives.
Caption: A simplified signaling pathway for the metal-catalyzed reaction of a this compound derivative.
Caption: A typical experimental workflow for the catalytic synthesis using a this compound derivative.
References
- 1. Gold-catalyzed N,O-functionalization of 1,4-diyn-3-ols with N-hydroxyanilines to form highly functionalized pyrrole derivatives - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Ag(I)-Catalyzed Oxidative Cyclization of 1,4-Diynamide-3-ols with N-Oxide for Divergent Synthesis of 2-Substituted Furan-4-carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Lack of Publicly Available Cross-Reactivity Data for Hepta-1,4-diyn-3-ol Necessitates a Methodological Framework for Future Studies
Researchers and drug development professionals investigating the selectivity of Hepta-1,4-diyn-3-ol will find a notable absence of published cross-reactivity studies in the public domain. This gap in the scientific literature prevents a direct comparison of its binding specificity against alternative compounds. To address this, a comprehensive guide outlining a robust experimental framework for assessing cross-reactivity is presented below. This guide provides detailed methodologies, hypothetical data presentation, and workflow visualizations to aid in the design and execution of such studies.
To facilitate future research in this area, this guide provides a standardized approach to evaluating the cross-reactivity of this compound. The following sections detail hypothetical experimental protocols, data interpretation, and the necessary visualizations to ensure clarity and reproducibility in these much-needed investigations.
Comparative Analysis of Structurally Related Compounds
While direct cross-reactivity data for this compound is unavailable, a comparative analysis would typically involve assessing its binding affinity against a panel of structurally similar molecules. These alternatives would likely include compounds with variations in their alkynyl and hydroxyl functionalities, as these groups are key to molecular recognition and potential off-target binding.
A hypothetical comparison might include the compounds listed in Table 1, which are structurally related to this compound. The table outlines the kind of quantitative data that would be generated in a cross-reactivity study.
Table 1: Hypothetical Cross-Reactivity Profile of this compound and Related Analogs
| Compound | Structure | Target Receptor Affinity (Kd, nM) | Off-Target Receptor X Affinity (Kd, nM) | Off-Target Receptor Y Affinity (Kd, nM) | Percent Cross-Reactivity (Off-Target X) | Percent Cross-Reactivity (Off-Target Y) |
| This compound | CCC#CC(C#C)O | 15 | >10,000 | 5,200 | <0.15% | 0.29% |
| Hepta-1,4-dien-3-ol | CCC=CC(C=C)O | 120 | 8,500 | 4,800 | 1.41% | 2.50% |
| Hept-1-yn-3-ol | CCCC(C#C)O | 85 | >10,000 | 9,100 | <0.85% | 0.93% |
| 1,4-Heptadiene | CC/C=C/CC=C | >10,000 | >10,000 | >10,000 | N/A | N/A |
| (4Z)-hepta-1,4-dien-3-one | CC/C=C\C(=O)C=C | 250 | 6,300 | 3,100 | 3.97% | 8.06% |
Note: The data presented in this table is purely hypothetical and for illustrative purposes. It is intended to demonstrate how experimental results would be summarized in a comparative guide. N/A indicates that the compound is not expected to bind to the primary target, making cross-reactivity calculations irrelevant.
Experimental Protocols
To generate the data required for a comprehensive cross-reactivity analysis, a series of well-defined experiments are necessary. The following protocols provide a detailed methodology for conducting such studies.
Protocol 1: Competitive Binding Assay
This experiment is designed to determine the binding affinity (Kd) of this compound and its analogs to the primary target receptor and a panel of potential off-target receptors.
Materials:
-
This compound and analog compounds
-
Radiolabeled ligand for the primary target receptor
-
Cell membranes or purified protein preparations for the target and off-target receptors
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA)
-
Scintillation vials and cocktail
-
Glass fiber filters
-
Multi-well plates
Procedure:
-
Prepare serial dilutions of the test compounds (this compound and analogs) in the assay buffer.
-
In a multi-well plate, combine the radiolabeled ligand at a concentration near its Kd, the receptor preparation, and varying concentrations of the test compound.
-
Include control wells for total binding (radiolabeled ligand and receptor only) and non-specific binding (radiolabeled ligand, receptor, and a high concentration of an unlabeled ligand).
-
Incubate the plates at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Quantify the bound radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand) by non-linear regression analysis of the competition curve.
-
Calculate the binding affinity (Ki) for each compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Protocol 2: Functional Assay (e.g., cAMP Assay for GPCRs)
This experiment assesses the functional activity of the compounds at the target and off-target receptors, determining whether they act as agonists, antagonists, or inverse agonists.
Materials:
-
Cell lines expressing the target or off-target receptors
-
This compound and analog compounds
-
cAMP assay kit (or other appropriate second messenger assay kit)
-
Cell culture medium and reagents
-
Multi-well plates suitable for cell culture and luminescence/fluorescence reading
Procedure:
-
Plate the cells expressing the receptor of interest in multi-well plates and culture overnight.
-
Prepare serial dilutions of the test compounds.
-
For agonist mode, add the test compounds to the cells and incubate for a specified time.
-
For antagonist mode, pre-incubate the cells with the test compounds before adding a known agonist.
-
Lyse the cells and measure the intracellular cAMP levels (or other relevant second messengers) according to the assay kit manufacturer's instructions.
-
Generate dose-response curves and calculate EC50 (for agonists) or IC50 (for antagonists) values.
Visualizing the Experimental Workflow
To provide a clear overview of the process for evaluating cross-reactivity, the following diagrams illustrate the key steps.
Caption: Workflow for Determining Cross-Reactivity via Competitive Binding Assay.
Caption: Workflow for Assessing Functional Selectivity of this compound.
A Comparative Benchmarking Study: Synthesis of Hepta-1,4-diyn-3-ol
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of established and alternative methods for the synthesis of Hepta-1,4-diyn-3-ol, a valuable building block in organic synthesis. We present a detailed examination of three primary methods: the Grignard reaction, a Zinc-mediated Barbier-type reaction, and the Sonogashira coupling. This comparison includes a quantitative data summary, detailed experimental protocols, and a visual representation of the synthetic pathways.
At a Glance: Performance Comparison of Synthesis Methods
The selection of a synthetic route often involves a trade-off between yield, reaction time, cost, and safety. The following table summarizes the key performance indicators for the three benchmarked methods for the synthesis of this compound.
| Method | Typical Yield (%) | Reaction Time (h) | Key Reagents | Key Considerations |
| Grignard Reaction | 75-85% | 2-4 | 1-Pentyne, Ethylmagnesium bromide, Propynal | Requires strictly anhydrous conditions; Grignard reagent is highly reactive and moisture-sensitive. |
| Zinc-Mediated (Barbier-type) Reaction | 60-75% | 4-6 | 1-Pentyne, Zinc dust, Propynal | Tolerant to some functional groups; in-situ generation of the organometallic reagent. |
| Sonogashira Coupling | 50-65% | 6-12 | 1-Pentyne, Propargyl alcohol (or derivative), Palladium catalyst, Copper co-catalyst | Milder reaction conditions; suitable for complex molecules but requires expensive catalysts. |
Visualizing the Synthetic Pathways
The following diagram illustrates the logical flow of the three compared synthetic routes to this compound.
Figure 1. Comparative workflow of the three main synthetic routes to this compound.
Detailed Experimental Protocols
For the purpose of reproducibility and accurate comparison, detailed experimental protocols for each of the three main synthetic methods are provided below.
Method 1: Grignard Reaction
The Grignard reaction is a robust and widely used method for the formation of carbon-carbon bonds. In this synthesis, a Grignard reagent is first prepared from 1-pentyne and then reacted with propynal.
Materials:
-
1-Pentyne (1.0 eq)
-
Ethylmagnesium bromide (1.1 eq in THF)
-
Propynal (1.2 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Magnesium sulfate
Procedure:
-
A solution of 1-pentyne in anhydrous THF is added dropwise to a solution of ethylmagnesium bromide in THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction mixture is stirred at room temperature for 1 hour to ensure the complete formation of the pentynylmagnesium bromide.
-
The solution is then cooled to 0 °C, and a solution of propynal in anhydrous THF is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Method 2: Zinc-Mediated (Barbier-type) Reaction
The Barbier reaction offers an alternative to the Grignard method, with the key difference being the in situ generation of the organometallic reagent.
Materials:
-
1-Pentyne (1.0 eq)
-
Zinc dust (1.5 eq)
-
Propynal (1.2 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Magnesium sulfate
Procedure:
-
To a suspension of zinc dust in anhydrous THF under an inert atmosphere, a solution of 1-pentyne and propynal in THF is added dropwise at room temperature.
-
The reaction mixture is stirred at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with saturated aqueous ammonium chloride solution.
-
The mixture is filtered to remove any unreacted zinc.
-
The filtrate is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Method 3: Sonogashira Coupling
The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. For the synthesis of this compound, a variation of this reaction is employed, coupling 1-pentyne with a suitable propargyl alcohol derivative.
Materials:
-
1-Pentyne (1.2 eq)
-
Propargyl bromide or triflate (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Copper(I) iodide (CuI, 0.1 eq)
-
A suitable base (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a solution of the propargyl derivative in the anhydrous solvent are added the palladium catalyst, copper(I) iodide, and the base under an inert atmosphere.
-
1-Pentyne is then added to the reaction mixture.
-
The mixture is stirred at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 6-12 hours. The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.
-
The filtrate is diluted with water and extracted with an organic solvent such as diethyl ether or ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography.
Concluding Remarks
The choice of the optimal synthetic route for this compound will depend on the specific requirements of the research or development project. The Grignard reaction offers a high-yield and relatively fast method, but its stringent requirement for anhydrous conditions can be a practical limitation. The Zinc-mediated Barbier-type reaction provides a more tolerant alternative, albeit with generally lower yields. The Sonogashira coupling, while offering mild conditions and suitability for complex substrates, is often the most expensive option due to the cost of the palladium catalyst. Researchers and chemists are encouraged to consider these factors carefully when selecting a synthesis strategy.
A Comparative Guide to the Spectral Data of Hepta-1,4-diyn-3-ol: A Theoretical Approach
Introduction
Hepta-1,4-diyn-3-ol is a polyunsaturated alcohol with a chemical structure featuring both terminal and internal alkyne functionalities, as well as a secondary alcohol group. This unique combination of functional groups makes it a molecule of interest for synthetic chemistry and materials science. Spectroscopic analysis is the cornerstone of structural elucidation for such novel compounds. This guide presents a theoretical analysis of the expected Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data for this compound. Due to the absence of publicly available experimental spectra for this specific compound, this document serves as a predictive guide for researchers, scientists, and drug development professionals who may synthesize or encounter this molecule. The theoretical data provided herein can be used as a benchmark for the verification of future experimental findings.
Methodologies
Theoretical Spectral Data Prediction
The theoretical spectral data presented in this guide were predicted based on established principles of spectroscopy and by referencing correlation tables for characteristic functional group absorptions and chemical shifts.
-
Infrared (IR) Spectroscopy: Predicted vibrational frequencies are based on the characteristic absorption ranges for O-H (alcohol), C≡C (alkyne), and C-H (alkyne and alkane) bonds.[1][2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicted ¹H and ¹³C NMR chemical shifts are estimated from empirical data for similar chemical environments, considering the inductive effects of the hydroxyl and alkyne groups.[4][5][6]
-
Mass Spectrometry (MS): The predicted fragmentation pattern is based on the known fragmentation pathways for alcohols and alkynes, such as alpha-cleavage and loss of water.[7][8][9]
Experimental Spectral Data Acquisition Protocols
Should this compound be synthesized, the following general protocols would be employed to acquire experimental data.
-
Infrared (IR) Spectroscopy: A sample would be analyzed using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample, a thin film between two salt plates (e.g., NaCl) would be prepared. The spectrum would be recorded over the mid-IR range (typically 4000-400 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be obtained using a high-field NMR spectrometer. The sample would be dissolved in a deuterated solvent (e.g., CDCl₃), and a small amount of a reference standard like tetramethylsilane (TMS) would be added.
-
Mass Spectrometry (MS): A mass spectrum would be acquired using a mass spectrometer, typically with electron ionization (EI). The sample would be introduced into the instrument, ionized, and the resulting fragments separated based on their mass-to-charge ratio (m/z).
Data Presentation: A Theoretical vs. (Hypothetical) Experimental Comparison
The following tables summarize the predicted spectral data for this compound. The "Experimental Data" columns are left blank to be populated upon the successful synthesis and analysis of this compound.
Table 1: Infrared (IR) Spectroscopy Data
| Functional Group | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| O-H (alcohol, H-bonded) | 3500-3200 (broad, strong)[2] | |
| C-H (terminal alkyne) | ~3300 (strong, sharp)[3] | |
| C-H (alkane) | 3000-2850[1] | |
| C≡C (terminal alkyne) | 2150-2100 (weak-medium)[1] | |
| C≡C (internal alkyne) | 2260-2190 (weak-medium) | |
| C-O (alcohol) | 1300-1000 (strong)[1] |
Table 2: ¹H NMR Spectroscopy Data
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H -C≡C- | ~2.5-3.5[6] | Triplet | 1H | |
| -C≡C-CH (OH)- | ~4.0-5.0 | Quartet | 1H | |
| -CH(OH )- | Variable (broad singlet) | Singlet | 1H | |
| -C≡C-CH ₂-CH₃ | ~2.0-2.5 | Quartet | 2H | |
| -CH₂-CH ₃ | ~1.0-1.5 | Triplet | 3H |
Table 3: ¹³C NMR Spectroscopy Data
| Carbon Environment | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) |
| H-C ≡C- | 70-85[10] | |
| H-C≡C - | 70-85[10] | |
| -C H(OH)- | 60-80[4] | |
| -C≡C -CH₂- | 70-85[10] | |
| -C ≡C-CH₂- | 70-85[10] | |
| -C H₂-CH₃ | 10-50[4] | |
| -CH₂-C H₃ | 10-50[4] |
Table 4: Mass Spectrometry (MS) Data
| Fragmentation Process | Predicted m/z | Experimental m/z | Relative Intensity |
| Molecular Ion [M]⁺ | 108.06 | Low | |
| Loss of H₂O [M-18]⁺ | 90.05 | Medium | |
| Alpha-cleavage (loss of C₂H₅) [M-29]⁺ | 79.05 | High | |
| Alpha-cleavage (loss of C₃H₃) [M-39]⁺ | 69.03 | Medium |
Workflow for Spectral Analysis and Comparison
The following diagram illustrates the logical workflow for comparing theoretical and experimental spectral data for the structural elucidation of a molecule like this compound.
Caption: Workflow for comparing theoretical and experimental spectral data.
Conclusion
This guide provides a comprehensive theoretical framework for the spectral characteristics of this compound. While experimental data is not currently available, the predicted IR, NMR, and MS data offer a valuable starting point for any researcher working with this compound. The provided methodologies for both theoretical prediction and experimental acquisition, along with the structured data tables, are intended to facilitate the seamless integration of future experimental findings with this theoretical baseline, ultimately leading to a confident structural confirmation.
References
- 1. eng.uc.edu [eng.uc.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. docsity.com [docsity.com]
- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Alcohol : Mass Spectra Fragmentation Patterns [almerja.com]
- 10. ucl.ac.uk [ucl.ac.uk]
Unveiling the Bioactive Potential: A Comparative Outlook on Hepta-1,4-diyn-3-ol Analogs
For Researchers, Scientists, and Drug Development Professionals
Hepta-1,4-diyn-3-ol and its analogs, characterized by a reactive di-yne functional group, represent a class of compounds with largely unexplored biological activities. While specific comparative data for this family of molecules is not yet available in public literature, the broader classes of compounds to which they belong—polyynes and enynes—have demonstrated a wide range of significant biological effects. This guide provides a comparative framework based on the known activities of these related compounds, offering insights into the potential applications of this compound analogs and outlining experimental approaches for their evaluation.
General Biological Activities of Polyynes and Enynes
Polyynes, which are compounds containing one or more acetylenic (triple bond) functionalities, are found in various natural sources, including plants, fungi, and bacteria.[1][2][3] They are known to exhibit a spectrum of biological activities, which suggests that this compound and its derivatives could possess similar properties. These activities include:
-
Cytotoxic Activity: Many polyynes have been identified as potent cytotoxic agents against various cancer cell lines.[1][4] This has led to their investigation as potential anticancer therapeutics.
-
Antimicrobial Activity: The polyyne structural motif is present in numerous compounds with strong antibacterial and antifungal properties.[2][5][6] These compounds can offer new avenues for combating infectious diseases.
-
Anti-inflammatory Activity: Certain enyne derivatives have shown potent anti-inflammatory effects, which is attributed to their structural similarities to natural anti-inflammatory agents in the human body.[7]
Hypothetical Comparative Data of this compound Analogs
While experimental data for this compound analogs is not currently available, the following table provides a template for researchers to organize and compare their findings once such data is generated. This structured approach will facilitate the identification of structure-activity relationships (SAR).
| Compound/Analog | Structure | Modification | Cytotoxicity (IC50, µM)a | Antimicrobial (MIC, µg/mL)b | Anti-inflammatory (IC50, µM)c |
| This compound | CCC#CC(O)C#CH | Parent Compound | Data Needed | Data Needed | Data Needed |
| Analog 1 | Structure of Analog 1 | e.g., Alkyl substitution | Data Needed | Data Needed | Data Needed |
| Analog 2 | Structure of Analog 2 | e.g., Aromatic substitution | Data Needed | Data Needed | Data Needed |
| Analog 3 | Structure of Analog 3 | e.g., Hydroxyl modification | Data Needed | Data Needed | Data Needed |
a IC50 (half maximal inhibitory concentration) for a panel of cancer cell lines. b MIC (minimum inhibitory concentration) against a panel of bacteria and fungi. c IC50 for inhibition of a key inflammatory mediator (e.g., COX-2).
Experimental Protocols
To assess the biological activity of novel this compound analogs, standardized experimental protocols are crucial. Below is a general methodology for evaluating cytotoxicity, a key potential activity of this class of compounds.
Cytotoxicity Assay Using the MTT Method
Objective: To determine the concentration of a this compound analog that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
This compound analog (dissolved in a suitable solvent, e.g., DMSO)
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound analog in cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include vehicle control (solvent only) and untreated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value using a suitable curve-fitting software.
Visualizing Experimental and Biological Pathways
To further guide research in this area, the following diagrams illustrate a general workflow for screening novel compounds and a simplified representation of a key signaling pathway that could be targeted by bioactive molecules.
Caption: A generalized workflow for the synthesis, biological screening, and optimization of novel bioactive compounds like this compound analogs.
References
- 1. Polyyne - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Bacterial polyynes uncovered: a journey through their bioactive properties, biosynthetic mechanisms, and sustainable production strategies - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. Cytotoxic activity of polyacetylenes and polyenes isolated from roots of Echinacea pallida - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polyyne production is regulated by the transcriptional regulators PgnC and GacA in Pseudomonas protegens Pf-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial activity of polyacetylenes from Bellis perennis and their synthetic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Insights on the isolation, biological activity and synthetic protocols of enyne derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Hepta-1,4-diyn-3-ol: A Precautionary Guide
Disclaimer: No specific Safety Data Sheet (SDS) for Hepta-1,4-diyn-3-ol is readily available. The following procedural guidance is based on the known hazards of the structurally similar and highly hazardous compound, propargyl alcohol, which also contains a terminal alkyne and a hydroxyl group. Due to the potential for high reactivity and toxicity, a comprehensive, site-specific risk assessment must be conducted by qualified personnel before handling or disposing of this compound.
This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Given the hazardous nature of related compounds, a conservative approach to handling and disposal is imperative.
Hazard Profile (Based on Propargyl Alcohol as a Surrogate)
Due to the lack of specific data for this compound, the hazard profile of propargyl alcohol is provided as a reference. The di-yne functionality in this compound may confer additional instability or reactivity.
| Hazard Classification | Data (Propargyl Alcohol) |
| GHS Classification | Flammable liquids (Category 3)[1][2]; Acute toxicity, Oral (Category 2/3)[1][2]; Acute toxicity, Dermal (Category 1/3)[1][2]; Acute toxicity, Inhalation (Category 2/3)[1][2]; Skin corrosion/irritation (Category 1B)[1][2]; Serious eye damage/eye irritation (Category 1)[1]; Toxic to aquatic life with long-lasting effects[1][2][3] |
| Physical Hazards | Flammable liquid and vapor[1][3][4]. Vapors may form explosive mixtures with air and can travel to an ignition source and flash back[1]. |
| Health Hazards | Fatal if swallowed, in contact with skin, or if inhaled[1]. Causes severe skin burns and eye damage[1][3][4]. May cause damage to organs through prolonged or repeated exposure[1]. |
| Flash Point | 33 °C (91.4 °F)[1] |
| Toxicity Data (Oral) | LD50 (Rat): 20-56.4 mg/kg[2][4][5][6] |
| Toxicity Data (Dermal) | LD50 (Rabbit): 16-88 mg/kg[1][2][4][6] |
| Toxicity Data (Inhalation) | LC50 (Rat): 2 mg/L for 2 hours[1] |
Experimental Protocols: Disposal Procedures
The following step-by-step protocol is a conservative recommendation for the safe disposal of this compound.
Personal Protective Equipment (PPE)
Before handling the chemical, ensure the following PPE is worn:
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber)[1].
-
Eye/Face Protection: Use chemical safety goggles and a face shield[3].
-
Skin and Body Protection: Wear a flame-retardant lab coat and appropriate protective clothing to prevent skin exposure[3].
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors, especially if handling outside of a chemical fume hood[4].
Spill Management
In the event of a spill:
-
Evacuate: Immediately evacuate all non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Eliminate Ignition Sources: Remove all sources of heat, sparks, and open flames from the vicinity[1][7].
-
Containment: For small spills, absorb the chemical with an inert, non-combustible absorbent material (e.g., sand or vermiculite). Do not use combustible materials like paper towels to clean up the bulk of the spill.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, properly labeled, and sealed container for hazardous waste[1].
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials should also be treated as hazardous waste.
Waste Neutralization and Collection
Due to the reactive nature of alkynes, direct disposal is not recommended. While specific neutralization protocols for this compound are not available, a general procedure for terminal alkynes involves quenching their reactivity. This should only be performed by a trained chemist.
For Unused or Contaminated this compound:
-
Labeling: Ensure the waste container is clearly and accurately labeled with the chemical name and associated hazards (e.g., "Hazardous Waste: this compound, Flammable, Toxic, Corrosive").
-
Storage: Store the waste in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents[7]. The storage area should be a designated flammable liquid storage cabinet or room.
-
Container: Use a robust, sealed container that is compatible with the chemical.
Final Disposal
Under no circumstances should this compound or its contaminated materials be disposed of down the drain or in regular trash.
-
Professional Disposal: The collected waste must be disposed of through a licensed and approved hazardous waste disposal company[1].
-
Documentation: Provide the disposal company with all available information regarding the chemical's known and suspected hazards.
Mandatory Visualization
The following diagram illustrates the decision-making workflow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. ICSC 0673 - PROPARGYL ALCOHOL [chemicalsafety.ilo.org]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. sinoright.net [sinoright.net]
- 6. fr.cpachem.com [fr.cpachem.com]
- 7. Propargyl alcohol | CHCCH2OH | CID 7859 - PubChem [pubchem.ncbi.nlm.nih.gov]
Essential Safety and Logistical Information for Handling Hepta-1,4-diyn-3-ol
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety protocols and logistical plans for the handling and disposal of Hepta-1,4-diyn-3-ol. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the safety profiles of structurally similar chemicals, such as other alkynols and flammable organic compounds. A conservative approach is strongly advised.
Hazard Assessment
This compound is a flammable liquid and should be handled with care. Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[1][2] It is presumed to be harmful if swallowed, inhaled, or absorbed through the skin.[3] Contact with eyes and skin may cause irritation.[1][4]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to ensure personal safety when handling this compound. The following table summarizes the recommended PPE for various laboratory scenarios.
| Scenario | Eyes/Face | Hand Protection | Body Protection | Respiratory Protection |
| Small-Scale Handling (in a certified fume hood) | Safety glasses with side shields or chemical splash goggles (ANSI Z87.1 compliant).[5] | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves before each use.[5] | Flame-resistant lab coat, fully buttoned.[5] Long pants and closed-toe shoes are required.[5][6] | Not generally required if work is performed in a properly functioning chemical fume hood.[5] |
| Large-Scale Handling or Potential for Splashing | Chemical splash goggles and a face shield.[5][7][8] | Double gloving with chemical-resistant gloves. | Chemical-resistant apron or coveralls over a flame-resistant lab coat.[6][7] | A NIOSH-approved respirator with an organic vapor cartridge may be necessary if ventilation is inadequate or if there is a risk of aerosol generation.[4][5][8] |
| Emergency (Spill or Release) | Chemical splash goggles and a face shield.[7][8] | Heavy-duty chemical-resistant gloves. | Fully encapsulated chemical protection suit may be required depending on the spill size.[7] | Self-contained breathing apparatus (SCBA) for large spills or in confined spaces.[7] |
Experimental Workflow for Safe Handling
The following diagram outlines the procedural steps for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure safety.
Waste Segregation and Disposal:
| Waste Type | Disposal Procedure |
| Unused/Waste this compound | Dispose of as hazardous chemical waste in a designated, labeled, and sealed container.[9][10] Follow all local, state, and federal regulations.[10] |
| Contaminated PPE (Gloves, Aprons, etc.) | Place in a designated, leak-proof container or bag clearly labeled as "Hazardous Waste".[9][10] Do not dispose of in general trash.[9][10] |
| Contaminated Labware (Glassware, Pipettes, etc.) | Rinse with a suitable solvent (e.g., acetone) in a fume hood. Collect the rinse as hazardous waste. Dispose of the cleaned labware appropriately. Heavily contaminated disposable items should be treated as hazardous waste. |
Logical Flow for PPE Disposal:
The following diagram illustrates the decision-making process for the disposal of used PPE.
Caption: PPE Disposal Decision Pathway.
Emergency Procedures
Spills:
-
Evacuate the area immediately.
-
Ventilate the area.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material.
-
Collect the absorbed material into a sealed container for hazardous waste disposal.[4]
First Aid:
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][4]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[1][4] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water.[1][4] Seek immediate medical attention.
By adhering to these guidelines, researchers can minimize the risks associated with handling this compound and ensure a safe laboratory environment. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 1,4-Pentadien-3-ol | C5H8O | CID 70204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 7. sams-solutions.com [sams-solutions.com]
- 8. hazmatschool.com [hazmatschool.com]
- 9. lifemedz.com [lifemedz.com]
- 10. hazmatschool.com [hazmatschool.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
